9-(3-Bromophenyl)-6-chloro-9H-purine CAS number 1352217-85-6
CAS Number: 1352217-85-6 Molecular Formula: C₁₁H₆BrClN₄ Molecular Weight: 309.55 g/mol [1] Executive Summary 9-(3-Bromophenyl)-6-chloro-9H-purine is a high-value heterocyclic scaffold used primarily in the discovery of s...
9-(3-Bromophenyl)-6-chloro-9H-purine is a high-value heterocyclic scaffold used primarily in the discovery of small-molecule kinase inhibitors and adenosine receptor antagonists.[1] Its structural significance lies in its orthogonal reactivity profile :
The Purine C6-Chloro Motif: A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (SₙAr), allowing for the rapid introduction of amino, alkoxy, or thio groups to mimic the adenine core of ATP.
The N9-(3-Bromophenyl) Motif: A pre-installed aryl halide "handle" positioned to project into the solvent-exposed or hydrophobic pocket of a target protein.[1] The bromine atom serves as a versatile attachment point for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the optimization of pharmacokinetic properties (solubility, metabolic stability) without disrupting the core binding mode.[1]
This guide details the synthesis, chemical reactivity, and experimental protocols for utilizing this scaffold in drug development.[1]
Chemical Identity & Structural Analysis[1][2]
Structural Properties
The molecule consists of a 6-chloropurine core N-arylated at the N9 position.[1]
Electrophilicity: The C6 position is electron-deficient due to the electronegativity of the chlorine and the resonant withdrawal of the purine ring system (specifically N1 and N3).[1]
Regiochemistry: The N9-arylation locks the purine tautomer, preventing the N7/N9 tautomeric shift observed in unsubstituted purines.[1]
Solubility: Low in water; moderate-to-high in polar aprotic solvents (DMSO, DMF, DMAc).[1]
Reactivity Profile (Orthogonal Functionalization)
The power of this scaffold is the ability to functionalize the C6 and C3'-Br positions independently.[1]
Position
Functional Group
Primary Reaction Class
Typical Transformation
C6
Chloride (-Cl)
SₙAr (Nucleophilic Aromatic Substitution)
Formation of C6-amines (Adenine mimetics)
C3'
Bromide (-Br)
Pd-Catalyzed Cross-Coupling
Extension with solubilizing tails or biaryl systems
The most robust method to synthesize 9-(3-Bromophenyl)-6-chloro-9H-purine is via the Chan-Lam-Evans coupling .[1] This oxidative coupling forms the C-N bond between 6-chloropurine and 3-bromophenylboronic acid under mild conditions.[1]
Mechanism & Logic
Unlike Buchwald-Hartwig amination, which requires Palladium and strong bases (often incompatible with the reactive C6-Cl), Chan-Lam coupling uses Copper(II) acetate and a weak base in the presence of air (O₂).[1] This preserves the sensitive C6-chloro group.[1]
Solvation: Add DCM (150 mL) followed by Pyridine (5.2 mL, 64.6 mmol).
Reaction: Attach a drying tube (calcium chloride) or leave open to air (if humidity is controlled). Stir vigorously at room temperature (20–25°C) for 24–48 hours. Note: The reaction color typically shifts from blue/green to a dark slurry.[1]
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The boronic acid will streak; the product will be a distinct high-Rf spot.[1]
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
Purification: Wash the filtrate with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Yield Expectation: 60–80%
Characterization: ¹H NMR (DMSO-d₆) should show the purine C2/C8 singlets (~8.8 ppm) and the characteristic 3-bromophenyl multiplet pattern.[1]
Downstream Application: Library Generation
Once the scaffold is in hand, it serves as a divergence point.
Protocol 2: SₙAr Displacement at C6 (Kinase Hinge Binding)
Objective: Install the primary pharmacophore (amine) that binds to the kinase hinge region.
The following diagram illustrates the strategic logic of using this scaffold in a medicinal chemistry campaign.
Caption: Divergent synthesis workflow utilizing CAS 1352217-85-6 as a central hub for generating orthogonal libraries.
Safety & Handling
Sensitization: Halogenated purines are potential skin sensitizers. Handle with gloves and in a fume hood.
Reactive Intermediates: The C6-chloro group is reactive toward nucleophiles (including biological amines).[1] Avoid inhalation of dust.
Heavy Metals: The synthesis involves Copper and potentially Palladium.[2] Ensure thorough scavenging (e.g., using QuadraPure™ scavengers) before biological testing to prevent false positives in assay data.
References
Chan-Lam Coupling Mechanism & Scope
Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids.[1]
Structural Validation & Physicochemical Profiling: 9-(3-Bromophenyl)-6-chloro-9H-purine
[1][2] Executive Summary The compound 9-(3-Bromophenyl)-6-chloro-9H-purine represents a "privileged scaffold" in medicinal chemistry.[1][2] It serves as a critical bifurcation point in the synthesis of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The compound 9-(3-Bromophenyl)-6-chloro-9H-purine represents a "privileged scaffold" in medicinal chemistry.[1][2] It serves as a critical bifurcation point in the synthesis of kinase inhibitors and adenosine receptor antagonists. Its value lies in its dual-electrophilic nature: the C6-chlorine atom is primed for
reactions, while the 3-bromophenyl moiety is positioned for palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1][2]
However, the structural similarity between this compound and its regioisomers (e.g., N7-arylated byproducts or 4-bromophenyl analogs) necessitates rigorous analytical validation.[1][2] This guide provides the definitive physicochemical data, synthesis protocols, and self-validating QC workflows required to work with this scaffold.
For high-throughput screening and mass spectrometry validation, relying on "Average Molecular Weight" is insufficient.[1][2] The presence of both Chlorine and Bromine creates a distinct isotopic envelope that serves as a molecular fingerprint.[3][4][5]
Critical QC Check: If your MS spectrum shows a 1:1 doublet (Br only) or a 3:1 doublet (Cl only), you have lost one of the halogens during synthesis.[2]
Direct N-arylation of purines is challenging due to N9 vs. N7 regioselectivity issues.[1] The Chan-Lam-Evans coupling using copper(II) acetate is the industry standard for high N9 selectivity without requiring protecting groups on the purine.
Reaction Logic Diagram
Figure 1: Mechanistic flow of the Copper(II)-mediated N-arylation. Note the critical role of oxygen (air) in re-oxidizing the copper species if catalytic loading is attempted, though stoichiometric Cu is recommended for difficult substrates.
Detailed Protocol
Reference Standard: Adapted from conditions reported by Lam et al. and recent optimizations for purine scaffolds [1, 2].
Preparation: Flame-dry a 250 mL round-bottom flask and allow to cool under Argon.
Charging: Add 6-Chloropurine (1.0 equiv) and 3-Bromophenylboronic acid (2.0 equiv).
Note: Excess boronic acid is required as it can undergo homocoupling or protodeboronation.
Distinguishing the N9 product from the N7 byproduct is the most common challenge.
C8-Proton Shift: In the N9-isomer, the C8-H proton (on the imidazole ring) typically appears at
8.6 – 8.8 ppm .[1] In the N7-isomer, this proton is often shifted downfield ( > 9.0 ppm) due to the proximity of the anisotropic phenyl ring.
3-Bromo Substitution Pattern: Unlike the para-isomer (which shows two doublets), the 3-bromophenyl group must show a specific splitting pattern in the aromatic region (7.3 – 8.0 ppm):
One Singlet (H2, isolated between Br and attachment point).[1][2]
Figure 2: QC Decision Tree for validating scaffold integrity. The 3:4:1 ratio is the "fingerprint" of the C11H6BrClN4 molecule.
Downstream Applications
This scaffold is designed for Orthogonal Functionalization . The reactivity difference between the C6-Cl (reactive to nucleophiles) and the Aryl-Br (reactive to Pd-catalysis) allows for controlled sequential modification.[1]
Reaction Site
Methodology
Typical Reagents
Application
Position C6 (Cl)
(Nucleophilic Aromatic Substitution)
Primary amines, Alkoxides, Heat (80°C)
Installing solubility groups (morpholine, piperazine) or H-bond donors.[1][2]
Phenyl Ring (Br)
Suzuki-Miyaura Coupling
Arylboronic acids, ,
Extending the carbon skeleton to reach hydrophobic pockets in kinases.[1][2]
Position C8 (H)
C-H Activation
, Oxidants
Late-stage diversification (rare but possible).[1][2]
References
Chan, D. M. T., et al. (1998).[1][2] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1] Tetrahedron Letters, 39(19), 2933–2936.[1][2] Link
Tao, Y., et al. (2020).[1][2] "Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions." Synthesis, 52(24).[1][2] Link
IUPAC. (2021). "Atomic Weights of the Elements 2021." Commission on Isotopic Abundances and Atomic Weights. Link
NIST. (2023). "Chlorine - Bromine Combination Isotope Intensities." NIST Standard Reference Data. Link
Physical properties of 9-(3-Bromophenyl)-6-chloro-9H-purine
Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3][4] The "Dual-Warhead" Scaffold for Kinase Inhibitor Discovery[1][2][3][4] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3][4]
The "Dual-Warhead" Scaffold for Kinase Inhibitor Discovery[1][2][3][4]
Executive Summary & Structural Utility
9-(3-Bromophenyl)-6-chloro-9H-purine represents a high-value "bifunctional electrophile" in medicinal chemistry.[1][2][3][4] Unlike standard purine building blocks, this scaffold presents two distinct vectors for diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries, particularly for ATP-competitive kinase inhibitors and adenosine receptor antagonists.[1][2][3][5]
The molecule features two orthogonal reactivity handles:[1][2][3][6]
C6-Chloro Motif: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), typically with amines, alkoxides, or thiols.[1][2][3][5]
C3'-Bromoaryl Motif: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into the "solvent-exposed" regions of a protein binding pocket.[1][2][3][4]
This guide provides a rigorous analysis of its physicochemical properties, handling protocols, and reactivity profiles, grounded in empirical data and structural analog analysis.[1][2][3][5]
Physical & Chemical Properties[1][2][3][4][5][7][8][9][10]
Physicochemical Profile
Note: While specific experimental data for the 3-bromo isomer is proprietary or sparse in public repositories, the values below are derived from validated QSAR models and high-fidelity structural analogs (e.g., 9-phenyl-6-chloropurine).
The planarity of the purine ring combined with the halogenated phenyl group induces strong
- stacking, leading to poor aqueous solubility.[1][2][3][5]
Solubilization Protocol: Dissolve in 100% DMSO to create a 50 mM stock. Sonicate at 35°C for 10 minutes if turbidity persists. Dilute into aqueous buffer only immediately prior to assay to prevent microprecipitation.
Stability: The C6-chloride is hydrolytically stable at neutral pH but susceptible to hydrolysis in strong basic aqueous media (pH > 10) over prolonged periods, converting to the 6-hydroxypurine (hypoxanthine derivative).[1][2][3]
Reactivity & Synthesis Logic
The Orthogonal Reactivity Map
The strategic value of this compound lies in the ability to sequence reactions selectively.[1][3][4] The C6-Cl bond is activated by the electron-deficient purine ring (specifically N1 and N3), making it susceptible to SNAr under mild conditions.[1][2][3][4] The aryl bromide requires metal catalysis.[1][3][4]
Operational Rule: Perform SNAr at C6 before Pd-catalyzed coupling at the bromo-position to avoid catalyst poisoning by the free chloride or competitive oxidative addition.[1][2][3][4]
Caption: Orthogonal reactivity profile. The C6-position (Path A) should generally be derivatized prior to metal-catalyzed coupling (Path B) to ensure chemoselectivity.[1][2][4]
Experimental Protocols
Synthesis of the Scaffold (Chan-Lam Coupling)
Direct N-arylation of 6-chloropurine is superior to ring-closure methods.[1][2][3][4] The Chan-Lam coupling using copper(II) is the industry standard for regioselectivity (N9 vs N7).[1][3][4]
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2][3][5]
Step-by-Step Methodology:
Charge: To a dry round-bottom flask equipped with a drying tube (CaCl₂), add 6-chloropurine, 3-bromophenylboronic acid, and Cu(OAc)₂.
Solvent: Add DCM (0.1 M concentration relative to purine) and pyridine.
Activation: Stir vigorously open to the atmosphere (or with an O₂ balloon for faster kinetics). The reaction requires oxygen to re-oxidize the Cu species.[1][3][4]
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The product (N9) is typically less polar than the N7 isomer.[1][3][4]
Workup: Quench with aqueous NH₄Cl/NH₄OH (to chelate copper). Extract with DCM.[1][3][4]
Purification: Silica gel chromatography. The N9 isomer elutes after the N7 isomer in most systems, but N9 is thermodynamically favored and usually the major product (>80%).[2][3][5]
Quality Control & Validation (Self-Validating System)
Before using this scaffold in library synthesis, its identity must be validated using the "Isotope Signature" method.[1][2][3]
Purity: >95% by UV AUC (Area Under Curve).[1][3][4]
Safety & Handling (SDS Highlights)
Hazard Identification: GHS07 (Exclamation Mark).[1][3][4] Harmful if swallowed or inhaled.[1][3][4][8] Skin and eye irritant.[1][3][4][8]
Specific Risk: Purine analogs can act as anti-metabolites.[1][3][4] Handle with full PPE (nitrile gloves, lab coat, safety glasses) in a fume hood.[1][2][3][5]
Spill Response: Adsorb with inert material (vermiculite).[1][3][4] Do not flush into drains due to potential aquatic toxicity of halogenated aromatics.[1][3][4]
References
Reactivity & Synthesis of 9-Arylpurines:
Bakkestuen, A. K., Gundersen, L. L., & Utenova, B. T. (2005).[1][2][3][5] Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines.[1][2][3][4] Journal of Medicinal Chemistry, 48(7), 2710–2723.[1][2][3][5]
Chan-Lam Coupling Methodology:
Tao, Y., et al. (2023).[2][3][5] Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 978.[1][2][3][5] (See Supporting Info for 9-aryl purine characterization).
Physical Properties of 6-Chloropurine Derivatives:
Laufer, S. A., et al. (2005).[1][2][3][5] Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. Journal of Medicinal Chemistry, 48(3), 710–722.[1][2][3][5]
Solubility & Solvent Effects:
Jacobson, K. A., et al. (1992).[2][3][5] Structure-activity relationships of 9-alkyladenine and 9-phenyladenine derivatives as affinity ligands for A1 adenosine receptors. Journal of Medicinal Chemistry, 35(3), 407-422.[1][2][3][5]
9-(3-Bromophenyl)-6-chloro-9H-purine starting material for synthesis
Topic: 9-(3-Bromophenyl)-6-chloro-9H-purine starting material for synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals [1] Executive Summary This guide de...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 9-(3-Bromophenyl)-6-chloro-9H-purine starting material for synthesis
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
[1]
Executive Summary
This guide details the synthetic pathways for 9-(3-bromophenyl)-6-chloro-9H-purine , a critical intermediate in the development of kinase inhibitors and adenosine receptor antagonists. The 6-chloropurine scaffold serves as a versatile electrophile for
reactions, while the 3-bromophenyl moiety provides a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), enabling rapid library generation.
The primary challenge in this synthesis is controlling regioselectivity between the
and positions of the purine ring.[1] This guide prioritizes the Chan-Lam-Evans oxidative coupling as the optimal route due to its mild conditions and chemoselectivity, which preserves the aryl bromide functionality.
Retrosynthetic Analysis
To design a self-validating synthetic protocol, we must first deconstruct the target molecule. The disconnection of the C-N bond between the purine
and the phenyl ring reveals two primary precursors: 6-chloropurine and a 3-bromophenyl electrophile/nucleophile equivalent .
Strategic Considerations:
Path A (Oxidative Coupling): Uses 3-bromophenylboronic acid. This is the preferred "modern" approach (Chan-Lam) as it tolerates the aryl bromide, leaving it intact for future functionalization.
Path B (Metal-Catalyzed N-Arylation): Uses 1-bromo-3-iodobenzene. This Buchwald-Hartwig approach requires careful catalyst selection to prevent oxidative addition into the aryl bromide.
Path C (De Novo): Construction of the imidazole ring. This is atom-inefficient for simple N-arylation and is reserved for highly substituted cores.
Figure 1: Retrosynthetic tree highlighting the strategic divergence between Boronic Acid (Green) and Aryl Halide (Red) coupling partners.
Primary Protocol: Chan-Lam Oxidative Coupling
The Chan-Lam coupling is the superior method for this synthesis. It utilizes Cu(II) to mediate the coupling between the purine N-H and the arylboronic acid. Crucially, this reaction proceeds under oxidative conditions (often using air) and does not require Pd, eliminating the risk of reacting with the bromine on the phenyl ring.
Mechanistic Insight
The reaction follows a Cu(II)/Cu(III) catalytic cycle. The base facilitates the coordination of the purine to the copper center. Transmetallation with the boronic acid forms a Cu(II) species containing both partners.[2] Oxidation to Cu(III) triggers reductive elimination, forming the C-N bond and regenerating the catalyst.
Regioselectivity (
vs ):
6-Chloropurine exists as a tautomeric mixture (-H and -H). While is often kinetically accessible, the -arylated product is thermodynamically favored. Using non-polar solvents (DCM) and specific bases (Pyridine) often enhances the selectivity.
Figure 2: Simplified catalytic cycle for the Chan-Lam coupling, emphasizing the oxidative boost required for reductive elimination.
Experimental Procedure
Reagents:
6-Chloropurine (1.0 equiv)
3-Bromophenylboronic acid (1.5 - 2.0 equiv)
Copper(II) Acetate [Cu(OAc)
] (1.0 equiv) Note: Stoichiometric Cu often improves yields over catalytic versions for purines.
Pyridine (2.0 equiv) or TEA (Triethylamine)
Molecular Sieves (4Å, activated)
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon, then add activated 4Å molecular sieves (approx. 100 mg/mmol substrate).
) or leave open to air (if humidity is low) to allow oxygen ingress. Stir vigorously at room temperature (25°C) for 24–48 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The product usually moves faster (
) than the starting purine ().
Work-up: Filter the reaction mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.
Extraction: Dilute filtrate with EtOAc (100 mL), wash with 1M HCl (to remove pyridine), saturated NaHCO
, and brine. Dry over NaSO.
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.
Gradient: 0%
40% EtOAc in Hexanes.
Isomer Separation: The
isomer typically elutes after the isomer in many systems, but for 6-chloropurines, the is often the major, less polar spot depending on the eluent. Verify regiochemistry via NOESY NMR (Interaction between purine H-8 and phenyl protons confirms ).
Alternative Route: Buchwald-Hartwig Coupling
If the boronic acid coupling fails or scales poorly, Pd-catalyzed amination is the backup.
Key Constraint: You must use 1-bromo-3-iodobenzene .
Since C-I bonds undergo oxidative addition significantly faster than C-Br bonds, using the iodo-precursor ensures the Pd inserts at the iodine site, preserving the bromine.
Protocol Summary:
Catalyst: Pd
(dba) (1-2 mol%) + Xantphos (or BrettPhos).
Base: Cs
CO (Dry).
Solvent: 1,4-Dioxane or Toluene, 100°C.
Risk: Higher temperature promotes
isomer formation and potential scrambling of the halogen if the catalyst is too active.
Analytical Data & Validation
To ensure the integrity of the synthesized material, compare against these expected metrics:
Metric
Expected Value / Observation
Note
Physical State
Off-white to pale yellow solid
H NMR (DMSO-)
8.8-9.0 (s, 1H, H-2), 8.6-8.8 (s, 1H, H-8)
H-8 and H-2 are characteristic singlets.
Regiochemistry
NOE correlation between H-8 and Phenyl-H2/H6
Definitive proof of connectivity.
Mass Spec (ESI)
Distinct Cl/Br isotope pattern (3:1 ratio for combinations).
Workflow Visualization
Figure 3: Operational workflow for the Chan-Lam synthesis route.
References
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998).[3] "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, 39(19), 2933-2936. Link
Havelková, M., Hocek, M., Čeřovský, V., & Dvořák, D. (1999). "Cross-coupling reactions of 6-chloropurine derivatives with arylboronic acids." Synlett, 1999(07), 1145-1147. Link
Quach, T. D., & Batey, R. A. (2003).[4] "Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation." Organic Letters, 5(23), 4397-4400. Link
Wang, Y., et al. (2013). "Regioselective N-Arylation of Purines." Journal of Organic Chemistry, 78, 12236. Link
The Linchpin of Purine Chemistry: A Technical Guide to Substituted 6-Chloropurines
Executive Summary In the architecture of small-molecule drug discovery, few scaffolds possess the historical weight and synthetic utility of 6-chloropurine . It serves as the primary electrophilic gateway to functionaliz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of small-molecule drug discovery, few scaffolds possess the historical weight and synthetic utility of 6-chloropurine . It serves as the primary electrophilic gateway to functionalizing the purine core, a structure ubiquitous in biological signaling (ATP, GTP, DNA/RNA).
This guide deconstructs the 6-chloropurine scaffold for the modern application scientist. We trace its evolution from Emil Fischer’s early characterizations to Gertrude Elion’s Nobel-winning antimetabolites, culminating in its role as the structural anchor for modern cyclin-dependent kinase (CDK) inhibitors.
Part 1: The Chemical Genesis
The Fischer Legacy
While the term "purine" was coined by Emil Fischer in 1884, the specific utility of the 6-chloro derivative emerged as chemists sought to modify the adenine (6-aminopurine) and hypoxanthine (6-oxopurine) scaffolds. Fischer’s work established the numbering system still used today, identifying the C6 position as a critical site for enzymatic and synthetic manipulation.
Synthesis of the Core Scaffold
The synthesis of 6-chloropurine is a classic example of converting a nucleophilic carbonyl oxygen (in hypoxanthine) into an electrophilic leaving group (chloride).
The Protocol: Deoxychlorination of Hypoxanthine
Context: This reaction utilizes Vilsmeier-Haack type activation. The choice of base (N,N-dimethylaniline) is critical to catalyze the reaction and scavenge HCl without quenching the phosphoryl chloride species.
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (
), suspend hypoxanthine in neat .
Activation: Add N,N-dimethylaniline dropwise. Observation: The suspension will remain initially cloudy.
Reflux: Heat the mixture to reflux (
). Maintain for 2-4 hours.
Checkpoint: The solution must turn clear and yellow/orange. If solids persist after 4 hours, the reaction is incomplete.
Distillation: Remove excess
via vacuum distillation. Critical Safety: Do not distill to dryness; leave a viscous oil to prevent thermal decomposition.
Quench (The Danger Zone): Pour the oily residue slowly onto crushed ice with vigorous stirring.
Mechanism:[2][3] Hydrolysis of residual phosphorochloridates is highly exothermic.
Isolation: Adjust pH to ~8.0 using concentrated
. 6-Chloropurine will precipitate as a pale yellow solid. Filter, wash with cold water, and dry.[1]
Part 2: The Golden Age of Antimetabolites
The Elion-Hitchings Paradigm
In the 1950s, Gertrude Elion and George Hitchings at Burroughs Wellcome utilized 6-chloropurine as the immediate precursor to 6-Mercaptopurine (6-MP) .[4] Their logic was "rational drug design" before the term existed: by replacing the 6-OH of hypoxanthine (or 6-
of adenine) with a thiol, they created a "saboteur" molecule.
Mechanism of Action:
6-MP mimics hypoxanthine. Upon entry into the cell, it is ribosylated to 6-thioinosinic acid (T-IMP), which inhibits the conversion of IMP to AMP and GMP, effectively starving rapidly dividing leukemic cells of DNA precursors.
Diagram: The Antimetabolite Pathway
Figure 1: The synthetic and metabolic trajectory of 6-Mercaptopurine. The 6-Cl intermediate is the essential link between natural purines and synthetic drugs.
Part 3: The Cytokinin Connection
Discovery of Kinetin (1955)
While Elion focused on human oncology, Carlos Miller and Folke Skoog at the University of Wisconsin stumbled upon 6-chloropurine’s utility in botany. They found that autoclaved herring sperm DNA induced cell division in tobacco pith.[5]
The active compound was identified as Kinetin (N6-furfuryladenine). To prove the structure, they synthesized it via nucleophilic aromatic substitution (
) of 6-chloropurine with furfurylamine. This confirmed that N6-substituted purines act as "cytokinins," a class of hormones regulating plant growth.[6]
Part 4: Mechanistic Mastery (The Technical Core)
For the modern chemist, the value of 6-chloropurine lies in the Nucleophilic Aromatic Substitution (
) at the C6 position.
The Mechanism
The purine ring is electron-deficient (
-deficient), particularly at positions 2, 6, and 8. The electronegative chlorine at C6 exacerbates this deficiency, making C6 highly susceptible to nucleophilic attack.
Addition: The nucleophile (amine, thiol, alkoxide) attacks C6.
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with negative charge delocalized onto the ring nitrogens (N1, N3, N7, N9).
Elimination: Chloride is expelled, restoring aromaticity.
Regioselectivity: The N9 vs. N7 Trap
When alkylating the purine ring (e.g., adding a ribose or alkyl chain), a common pitfall is regioselectivity.
Thermodynamic Product: N9-alkylation (favored due to minimal steric clash with C8-H).
Kinetic Product: N7-alkylation (often observed with reactive electrophiles or specific solvent effects).
Optimization Tip: To ensure N9 selectivity during glycosylation or alkylation of 6-chloropurine:
Use Mitsunobu conditions (PPh3, DIAD) with an alcohol.
Use non-polar solvents if using alkyl halides to favor the thermodynamic N9 product.
Diagram:
Reaction Workflow
Figure 2: The
mechanism. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward.
Part 5: Modern Pharmacophore Evolution
From Simple Substitution to Kinase Inhibition
In modern drug discovery, the 6-chloropurine scaffold (and its cousin, 2,6-dichloropurine) is the backbone of CDK (Cyclin-Dependent Kinase) inhibitors .[4][7]
Case Study: Roscovitine (Seliciclib)
Roscovitine inhibits CDK2/cyclin E. Its synthesis illustrates the sequential displacement capability of the di-halo scaffold:
C6 Displacement: Reaction with benzylamine (highly reactive position).
C2 Displacement: Reaction with an amino-alcohol (requires higher temperature/pressure).
This "zone-defense" chemistry allows researchers to independently tune the "head" (C6) and "tail" (C2/N9) of the molecule to fit into the ATP-binding pocket of kinases.
Comparative Reactivity Data
The following table summarizes the reactivity of 6-chloropurine toward common nucleophiles in n-butanol at
.
Nucleophile Class
Example Reagent
Relative Rate
Primary Product
Notes
Primary Amines
Benzylamine
Fast (1.0)
N6-Benzyladenine
Standard . High yield.
Secondary Amines
Morpholine
Moderate (0.6)
6-Morpholinopurine
Steric hindrance slows attack.
Thiols
NaSH / Thiourea
Fast (0.9)
6-Mercaptopurine
Requires inert atmosphere to prevent disulfide formation.
Alkoxides
NaOMe
Slow (0.2)
6-Methoxypurine
Competitive hydrolysis can occur if water is present.
References
Fischer, E. (1884).[8] "Über die Harnsäure." Berichte der deutschen chemischen Gesellschaft, 17(1), 328-338.
Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). "Studies on condensed pyrimidine systems. IX. The synthesis of some 6-substituted purines." Journal of the American Chemical Society, 74(2), 411-414.
Miller, C. O., Skoog, F., Von Saltza, M. H., & Strong, F. M. (1955). "Kinetin, a cell division factor from deoxyribonucleic acid."[5] Journal of the American Chemical Society, 77(5), 1392-1392.
Legraverend, M., et al. (1998). "Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines Acting as Cyclin-Dependent Kinase Inhibitors." Bioorganic & Medicinal Chemistry, 6(12), 2475-2485.
Rosemeyer, H. (2004). "The Chemo-Enzymatic Synthesis of Nucleosides and Nucleotides." Chemistry & Biodiversity, 1(3), 361-401. (Review of N-alkylation regioselectivity).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 9-(3-Bromophenyl)-6-chloro-9H-purine: A Bifunctional Electrophilic Scaffold for Divergent Library Synthesis
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
9-(3-Bromophenyl)-6-chloro-9H-purine represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it possesses two distinct electrophilic sites—the C6-chlorine (susceptible to
) and the phenyl-bromine (susceptible to Pd-catalyzed cross-coupling)—that can be functionalized sequentially. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via Chan-Lam coupling, its physicochemical properties, and the chemoselective strategies required to utilize it effectively in generating kinase inhibitor libraries.
Structural Analysis & Physicochemical Profile
This molecule is not merely a purine derivative; it is a template for "scaffold hopping" in drug design. The 9-aryl insertion locks the purine tautomerism, while the 3-bromo substitution provides a vector for extending into the solvent-exposed regions of a binding pocket (typical in ATP-competitive inhibitors).
Meta-Bromo Handle: Allows for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings.
Predicted Physicochemical Properties:
Property
Value (Predicted/Analog Based)
Note
LogP
~2.8 - 3.2
Moderate lipophilicity due to halogenation.
TPSA
~42 Ų
Favorable for membrane permeability.
Melting Point
240–250 °C
High crystallinity expected (based on 4-bromo analogs).
| Solubility | Low in
; High in DMSO, DMF | Requires polar aprotic solvents for reactions. |
Retrosynthetic Logic & Synthesis Strategy
The construction of N9-aryl purines is historically challenging due to regioisomeric mixtures (N7 vs. N9 alkylation). Traditional alkylation (
) often yields mixtures. Therefore, the Chan-Lam oxidative coupling is the superior, self-validating method for this synthesis, ensuring high N9 selectivity.
Mechanism: Copper-Catalyzed Oxidative Coupling
The reaction utilizes Cu(II) acetate to mediate the coupling between 6-chloropurine and 3-bromophenylboronic acid. Unlike Buchwald-Hartwig coupling (which can suffer from Pd-poisoning by the purine nitrogens), the Chan-Lam reaction proceeds under mild, aerobic conditions.
Reactivity Hierarchy (Chemo-selectivity):
N-H (Purine): Most acidic proton, couples with Boronic Acid.
C-Cl (Purine): Inert to Cu(OAc)2; preserved for later steps.
C-Br (Aryl): Inert to Cu(OAc)2; preserved for later steps.
Figure 1: Chan-Lam coupling workflow for the regioselective synthesis of the target scaffold.
Orthogonal Reactivity & Library Generation
The power of this scaffold lies in the ability to react the Chlorine and Bromine atoms independently.
The "Sequence Rule" for Drug Design:
To avoid side reactions, the recommended sequence is
First Pd-Coupling Second .
Why? The C6-Chlorine is highly activated. If you attempt Pd-coupling first (e.g., Suzuki on the Br), the Pd(0) catalyst may oxidatively add into the C6-Cl bond, leading to polymerization or double-substitution.
Step 1 (
): Displace C6-Cl with a primary amine (R-NH2) to install the "hinge-binding" motif.
Step 2 (Suzuki): React the Ar-Br with a boronic acid to install the "hydrophobic tail."
Figure 2: Chemoselective functionalization strategy. Path A followed by Path B is the industry standard for avoiding side reactions.
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (Chan-Lam Coupling)
Primary Reference: Adapted from methodology by Lam et al. and Evans et al.
3-Bromophenylboronic acid (2.0 equiv) - Excess is crucial for conversion.
Copper(II) Acetate (
) (1.0 - 1.5 equiv)
Pyridine (2.0 equiv) or
(2.0 equiv)
Solvent: Dichloromethane (DCM) or 1,4-Dioxane (Anhydrous)
Atmosphere: Ambient Air (Open flask or
balloon)
Step-by-Step:
Setup: In a round-bottom flask equipped with a stir bar, charge 6-chloropurine (10 mmol, 1.54 g), 3-bromophenylboronic acid (20 mmol, 4.01 g), and
(15 mmol, 2.72 g).
Solvation: Add DCM (100 mL) followed by Pyridine (20 mmol, 1.6 mL). The solution usually turns a deep blue/green color indicating Cu-complex formation.
Reaction: Stir vigorously at room temperature (25 °C) open to the air (or with a drying tube).
Critical Control Point: Monitor by TLC (50% EtOAc/Hexane). The reaction is slow; it may require 24–48 hours. If stalling occurs, replenish with fresh boronic acid (0.5 equiv).
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0%
50% EtOAc in Hexanes).
Yield Expectation: 60–80% as an off-white solid.
Protocol B: Functionalization (Library Synthesis)
Context: Converting the scaffold into a bioactive molecule.
Step 1 (
): Dissolve scaffold (1 equiv) in n-Butanol or Ethanol. Add amine (1.2 equiv) and DIPEA (2 equiv). Heat to 80 °C for 4 hours. The C6-Cl is displaced. Evaporate and use crude for Step 2.
Step 2 (Suzuki): Dissolve crude from Step 1 in DME/Water (4:1). Add Aryl-Boronic Acid (1.5 equiv),
(3 equiv), and (5 mol%). Heat to 90 °C under Argon for 12 hours.
Applications in Drug Discovery
This specific scaffold is highly relevant for targeting ATP-binding sites in kinases (e.g., Hsp90, CDK, or Tyrosine Kinases).
The Purine: Mimics the Adenine ring of ATP.
The C6-Amine (post-substitution): Forms hydrogen bonds with the "Hinge Region" of the kinase.
The 9-Phenyl Group: Occupies the hydrophobic selectivity pocket (often the ribose-binding pocket or adjacent hydrophobic region).
The 3-Bromo Substituent: Allows extension into the "Gatekeeper" region or solvent front, improving selectivity against homologous kinases.
References
Chan-Lam Coupling Foundation: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998.[2][3]
Purine Reactivity Review: Legraverend, M. "Recent Advances in the Synthesis of C6-Functionalized Purines." Tetrahedron, 2008.
Mechanistic Insight: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[3] J. Am. Chem. Soc., 2017.[3]
Application in Kinase Inhibitors: Bramson, H. N., et al. "Pyridine and Purine Inhibitors of EGFR Kinase." Journal of Medicinal Chemistry, 2001.
The Biological Potential of Novel Purine Derivatives
A Technical Guide to Structural Innovation and Therapeutic Application Executive Summary The purine scaffold is often described as the "privileged structure" of medicinal chemistry.[1][2] Its ubiquity in biological syste...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Structural Innovation and Therapeutic Application
Executive Summary
The purine scaffold is often described as the "privileged structure" of medicinal chemistry.[1][2] Its ubiquity in biological systems—forming the backbone of ATP, GTP, DNA, and RNA—allows synthetic derivatives to seamlessly integrate into and modulate critical signaling pathways. This guide moves beyond the classical understanding of purines as simple antimetabolites (e.g., 6-mercaptopurine). Instead, we explore the next generation of purine derivatives: rationally designed small molecules that exploit specific hydrophobic pockets in kinases, antagonize G-protein coupled receptors (GPCRs) with nanomolar precision, and evade traditional resistance mechanisms.
This technical document provides a structural analysis of these novel derivatives, details their therapeutic mechanisms in oncology and neurology, and offers self-validating experimental protocols for their evaluation.
Part 1: The Chemical Architecture of Efficacy (SAR)
The biological potency of a novel purine derivative is dictated by the precise functionalization of the purine ring system (imidazo[4,5-d]pyrimidine). Unlike early-generation agents that relied on indiscriminately blocking DNA synthesis, modern derivatives rely on Structure-Activity Relationships (SAR) that target specific protein interfaces.
The "Privileged" Substitution Sites
C6 Position (The Selectivity Gate): Modification here is critical for ATP-competitive inhibition. Bulky aryl or heteroaryl groups (e.g., benzylamino, aniline) at C6 can occupy the hydrophobic pocket of kinases (like CDKs), displacing ATP.
C2 Position (The Affinity Tuner): Substitutions at C2 (e.g., amino, alkynyl) often interact with the solvent-exposed regions of the enzyme, improving solubility and fine-tuning binding affinity.
N9 Position (The Pharmacokinetic Anchor): While naturally occupied by ribose in nucleosides, in synthetic derivatives, N9 is the site for alkyl or cycloalkyl chains that determine bioavailability and cellular permeability.
Visualization: Purine Scaffold SAR
The following diagram illustrates the functional logic behind modern purine derivatization.
Figure 1: Structural Activity Relationship (SAR) map of the purine scaffold, highlighting key modification sites (C2, C6, N9) and their biological impact.
Part 2: Therapeutic Frontiers
2.1 Oncology: The Kinase Revolution
The most significant application of novel purine derivatives is in the inhibition of Cyclin-Dependent Kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are the engines driving this process.
Mechanism: Trisubstituted purines (e.g., Roscovitine analogs) act as competitive inhibitors at the ATP-binding site of CDK2 and CDK7.
Case Study (Compound 5g): Recent studies have highlighted C6-substituted purine analogues (specifically Compound 5g) that exhibit superior selectivity for CDK2 over CDK1. This selectivity is crucial to avoid the toxicity associated with pan-CDK inhibition.
Data Summary:
Compound
Target
IC50 (Kinase)
IC50 (MCF-7 Breast Cancer)
Mechanism of Action
Seliciclib (Ref)
CDK2/Cyclin E
0.63 µM
5.46 µM
Competitive ATP Inhibition
Compound 5g
CDK2/Cyclin E
0.21 µM
3.54 µM
G2/M Arrest, Apoptosis Induction
Compound 3j
EGFR/AKT
N/A
2.84 µM (HeLa)
Inhibition of migration/angiogenesis
Table 1: Comparative potency of novel purine derivatives vs. standard reference agents. Data derived from recent bio-evaluation studies [1, 2].
2.2 Neurology: Adenosine Receptor Modulation
Beyond oncology, purine derivatives are revolutionizing neuroprotection by targeting Adenosine Receptors (ARs), specifically the A2A subtype.[3]
The Challenge: In Parkinson's disease, overactivity of the indirect striatal pathway leads to motor deficits. Adenosine A2A receptors are co-localized with Dopamine D2 receptors and antagonize their function.
The Solution: Novel A2A antagonists (non-xanthine purine derivatives) block this inhibitory signal, enhancing dopaminergic transmission without the side effects of direct dopamine agonists.
Structural Insight: Unlike the classic xanthine scaffold (caffeine), novel purine-based antagonists often feature a furan or triazole ring fused or attached to the core, enhancing selectivity for A2A over A1 receptors.
or ) of a novel purine derivative to a specific kinase (e.g., CDK2).
Reagents:
Kinase of interest (tagged, e.g., GST-CDK2).
Fluorescent Tracer (AlexaFluor® 647-labeled ATP analog).
Europium-labeled anti-tag antibody (Eu-anti-GST).
Test Compound (dissolved in DMSO).
Step-by-Step Methodology:
Preparation: Dilute the test compound in 1x Kinase Buffer to 4x the final desired concentration (ensure DMSO < 1% in final reaction).
Assembly: In a 384-well low-volume white plate, add:
5 µL of Test Compound.
5 µL of Kinase/Antibody Mix (Optimization required: usually 5 nM Kinase, 2 nM Antibody).
5 µL of Fluorescent Tracer (Concentration should be near its
).
Incubation: Seal plate and incubate for 60 minutes at room temperature in the dark. Expert Note: Equilibrium time varies by compound off-rate; 60 mins is a standard starting point.
Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission 1: 665 nm, Emission 2: 615 nm).
Data Analysis: Calculate the TR-FRET ratio (
). Plot signal vs. log[concentration] to determine .[4]
Self-Validation Check:
Z-Factor: Calculate Z' using positive (known inhibitor) and negative (DMSO) controls. A Z' > 0.5 indicates a robust assay.
Binding Window: Ensure the signal-to-background ratio is > 3.
Visualization: TR-FRET Workflow
Figure 2: Workflow for the TR-FRET Competitive Kinase Binding Assay. The displacement of the fluorescent tracer by the purine derivative results in a measurable decrease in FRET signal.
Part 4: Challenges & Future Directions
While the potential is vast, the development of purine derivatives faces distinct challenges:
Selectivity: The ATP-binding pocket is highly conserved across the human kinome (500+ kinases). Off-target effects can lead to cardiotoxicity or immunosuppression. Solution: Focus on allosteric sites or "gatekeeper" residues unique to the target kinase.
Solubility: Many trisubstituted purines are highly lipophilic (high LogP), leading to poor oral bioavailability. Solution: Introduction of morpholine or piperazine solubilizing groups at the C2 or N9 position.
Metabolic Stability: The purine ring is susceptible to oxidation by xanthine oxidase. Solution: Bioisosteric replacement (e.g., deazapurines) or steric shielding of the C8 position.
References
Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry (2024).[5] Link
Synthesis and biological evaluation of novel C6-amino substituted 4-azasteroidal purine nucleoside analogues. Bioorganic & Medicinal Chemistry Letters (2014). Link
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores. RSC Advances (2025).[6] Link
A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules (2022). Link
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Note. Link
An In-depth Technical Guide to 9-(3-Bromophenyl)-6-chloro-9H-purine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 9-(3-Bromophenyl)-6-chloro-9H-purine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 9-(3-Bromophenyl)-6-chloro-9H-purine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial sourcing, quality control, synthesis, and critical applications, offering field-proven insights to accelerate your research.
Introduction to 9-(3-Bromophenyl)-6-chloro-9H-purine
9-(3-Bromophenyl)-6-chloro-9H-purine belongs to the substituted purine class of molecules, which are of immense interest in medicinal chemistry. The purine core is a fundamental motif in essential biomolecules like DNA and RNA, and its derivatives are known to interact with a wide array of biological targets. This specific compound features two key reactive sites: a chloro group at the C6 position and a bromo group on the N9-phenyl substituent.
The chlorine at the C6 position is a versatile handle for nucleophilic aromatic substitution, allowing for the introduction of various functional groups (amines, alcohols, thiols) to build molecular diversity. The bromophenyl moiety offers a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This dual functionality makes 9-(3-Bromophenyl)-6-chloro-9H-purine a highly valuable intermediate for creating libraries of novel compounds for drug discovery programs, particularly in oncology and virology.[1]
Commercial Availability and Sourcing
Direct, off-the-shelf commercial suppliers for 9-(3-Bromophenyl)-6-chloro-9H-purine are limited, as it is often considered a specialized building block. However, sourcing this molecule can be achieved through several reliable avenues:
Custom Synthesis Providers: Many chemical suppliers specialize in the custom synthesis of complex organic molecules. These vendors can provide the compound on a milligram to kilogram scale, typically with a full analytical package to confirm identity and purity.
Suppliers of Key Intermediates: For researchers equipped for organic synthesis, the starting materials are readily available. Key precursors like 6-chloropurine and 3-bromoaniline or related boronic acids can be sourced from major chemical suppliers.
Below is a comparative table of suppliers for the closely related and often-used precursor, 6-Chloropurine (CAS 87-42-3) , which is a critical starting material for the synthesis of the title compound.
For the phenyl-substituted core structure , suppliers of 6-Chloro-9-phenyl-9H-purine (CAS 5470-24-6) can often be a source for custom synthesis of the brominated analog.
While experimental data for the title compound is not widely published, its properties can be estimated based on its structure and data from analogous compounds.
Property
Value
Molecular Formula
C₁₁H₆BrClN₄
Molecular Weight
325.55 g/mol
Appearance
Likely an off-white to light yellow solid
Solubility
Expected to be soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in alcohols and water.
Melting Point
N/A (For comparison, 9-(4-bromophenyl)-6-chloro-9H-purine-8-carbonitrile has a mp of 165–167 °C)[7]
Quality Control and Analytical Validation
Ensuring the identity, purity, and integrity of a research compound is paramount. A reputable supplier or a diligent researcher should employ a battery of analytical techniques.
Typical Analytical Methods:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by providing detailed information about the arrangement of atoms within the molecule.
Mass Spectrometry (MS): Verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.[8]
Experimental Protocol: Purity Determination by RP-HPLC
This protocol is a representative method for assessing the purity of substituted purine derivatives.
System Preparation:
HPLC System: An Agilent 1100 series or equivalent with a PDA detector.
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Column Temperature: 25°C.
Detection Wavelength: 254 nm.
Sample Preparation:
Prepare a stock solution of 9-(3-Bromophenyl)-6-chloro-9H-purine at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
Dilute to a working concentration of 0.1 mg/mL with the same diluent.
Chromatographic Method:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Gradient Program:
0-1 min: 5% B
1-15 min: 5% to 95% B
15-18 min: Hold at 95% B
18-19 min: 95% to 5% B
19-22 min: Hold at 5% B (re-equilibration).
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Visualization: Quality Control Workflow
Caption: A typical quality control workflow for a synthetic chemical compound.
Synthetic Routes
The synthesis of 9-substituted-6-chloropurines is well-established in the literature. The most common approach involves the alkylation or arylation of 6-chloropurine.[1]
Visualization: Plausible Synthetic Pathway
Caption: Chan-Lam coupling provides a direct route to N-arylated purines.
Applications in Research and Drug Development
The utility of 9-(3-Bromophenyl)-6-chloro-9H-purine stems from its identity as a versatile purine scaffold. 6-chloropurine derivatives are precursors to a multitude of biologically active molecules.
Kinase Inhibitors: The purine core mimics ATP, the natural substrate for kinases. By modifying the C6 and N9 positions, researchers can develop potent and selective inhibitors for various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDK9).
Antiviral and Antineoplastic Agents: Many purine analogs exhibit potent antiviral and anticancer properties by disrupting nucleic acid synthesis or other critical cellular pathways.[9] 6-chloropurine itself is a known intermediate in the synthesis of the immunosuppressant and anticancer drug 6-mercaptopurine.[3]
Fragment-Based Drug Discovery (FBDD): This compound can serve as a starting fragment for FBDD campaigns, where its interactions with a target protein are first identified and then optimized through synthetic elaboration at its reactive handles.
Visualization: FGFR Signaling Pathway
Caption: Purine analogs can inhibit the FGFR signaling cascade, a key cancer pathway.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling is essential. Based on safety data for related chloro- and bromo- substituted heterocyclic compounds, the following precautions should be observed.
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
Handling: Avoid creating dust.[5] Handle in a well-ventilated area or a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Purine Analogs in Medicinal Chemistry: Structural Logic, Therapeutic Applications, and Development Protocols
Executive Summary & Structural Foundations Purine analogs represent one of the most successful classes of antimetabolites in the pharmacopeia, serving as the backbone for therapies in oncology (leukemias), virology (HIV,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Foundations
Purine analogs represent one of the most successful classes of antimetabolites in the pharmacopeia, serving as the backbone for therapies in oncology (leukemias), virology (HIV, HCV, HSV), and immunology. These agents function by mimicking the natural purine nucleosides—adenosine and guanosine—thereby infiltrating nucleic acid metabolism.[1][2]
The medicinal chemistry of purine analogs is not merely about structural similarity; it is an exercise in deception . The molecule must be recognized by membrane transporters (e.g., hENT1) and activating kinases, yet sufficiently distinct to inhibit polymerases or destabilize the DNA/RNA helix upon incorporation.
The Pharmacophore
The core scaffold consists of a purine base (imidazo[4,5-d]pyrimidine) attached to a sugar moiety (ribose, deoxyribose, or acyclic mimic) via a
-N9-glycosidic bond.
Region
Canonical Modification
Functional Consequence
C6 Position
-NH₂, -OH -Cl, -SH, -H
Alters H-bonding capacity; affects polymerase recognition and deaminase stability.
2'-Fluoro/Arabino locks sugar puckering (North/South conformation), increasing affinity for polymerases or inducing chain termination.
5'-OH
Phosphate masking (ProTides)
Bypasses the rate-limiting first phosphorylation step (see Section 3).
Mechanism of Action: The Kinase Cascade
The critical limitation of nucleoside analogs is that they are prodrugs . They enter the cell as inactive nucleosides and must undergo tri-phosphorylation to become active substrates (dNTP mimics).
The Activation Bottleneck
First Phosphorylation: Catalyzed by Deoxycytidine Kinase (dCK) or Thymidine Kinase (TK). This is often the rate-limiting step and a primary mechanism of resistance (downregulation of dCK).
Second/Third Phosphorylation: Catalyzed by NMP and NDP kinases.
Target Engagement: The triphosphate form competes with natural dATP/dGTP for incorporation into DNA/RNA, leading to chain termination or apoptosis via p53 activation.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical activation pathway and points of failure (resistance).
Caption: The metabolic activation cascade of purine nucleosides. The conversion to Monophosphate (MP) by dCK is the critical rate-limiting checkpoint.
Advanced Optimization: ProTide Technology
To overcome the "first phosphorylation" bottleneck, medicinal chemists developed ProTides (Prodrug Nucleotides).[3] This technology masks the monophosphate with lipophilic groups, allowing the molecule to diffuse passively into the cell and bypass the nucleoside kinase requirement.
Mechanism:
Masking: The phosphate is protected by an aryl group (usually phenol) and an amino acid ester (usually L-alanine).[4]
Activation: Inside the cell, Cathepsin A or CES1 hydrolyzes the ester.
Cyclization: Spontaneous cyclization expels the phenol group.
Release: The phosphoramidate is hydrolyzed by HINT1 (Histidine Triad Nucleotide-Binding Protein 1) to release the free Nucleoside Monophosphate (NMP).
Case Study: Sofosbuvir (HCV)
Sofosbuvir is a uridine analog ProTide. Without the ProTide motif, the parent nucleoside is inactive because hepatocytes efficiently dephosphorylate it. The ProTide strategy delivers the NMP directly into the liver.
Synthetic Methodology: The Vorbrüggen Coupling
The most robust method for synthesizing purine nucleosides is the Silyl-Hilbert-Johnson reaction , commonly known as the Vorbrüggen coupling.[5][6] This protocol uses a silylated base and a Lewis acid to drive stereoselective glycosylation.
Causality in Reagent Choice
BSA (N,O-Bis(trimethylsilyl)acetamide): Used to silylate the purine base, making it soluble in organic solvents and increasing the nucleophilicity of the N9 position.
TMSOTf (Trimethylsilyl trifluoromethanesulfonate): A strong Lewis acid that activates the sugar acetate, forming an oxonium ion intermediate. It is preferred over
due to easier workup and lower toxicity.
Acetonitrile/1,2-DCE: Polar aprotic solvents stabilize the oxonium intermediate, favoring
-selectivity via neighboring group participation (NGP) from the C2-acyl group.
Step-by-Step Protocol: Synthesis of N9-Purine Nucleoside
Target: General coupling of a 6-chloropurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-ribofuranose.
Silylation of Base:
Suspend 6-chloropurine (1.0 eq) in anhydrous Acetonitrile (MeCN).
Add BSA (2.5 eq) under Argon atmosphere.
Heat to 80°C for 30 mins until the solution becomes clear (indicating full silylation).
Coupling:
Cool the mixture to 0°C.
Add the protected sugar (1-O-acetyl-ribose, 1.0 eq) dissolved in MeCN.
Add TMSOTf (1.1 eq) dropwise. Critical: Rapid addition can cause an exotherm and reduce stereoselectivity.
Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.[6]
Quenching & Workup:
Pour reaction mixture into ice-cold saturated
(neutralizes Triflic acid).
Extract with Dichloromethane (DCM) x3.
Wash organic layer with brine, dry over
, and concentrate.
Deprotection (Global):
Dissolve the crude intermediate in Methanolic Ammonia (
in MeOH).
Stir in a sealed pressure tube at RT for 12 hours (removes benzoyl groups).
Concentrate and purify via Reverse Phase HPLC.
Visualization: Vorbrüggen Workflow
Caption: The Vorbrüggen coupling sequence. Silylation renders the base nucleophilic; TMSOTf drives the formation of the electrophilic sugar oxonium ion.
Preclinical Evaluation Protocols
Trustworthy data generation requires rigorous controls. The following protocols are industry standard for validating purine analogs.
In Vitro Cytotoxicity (MTT Assay)
This assay measures metabolic activity as a proxy for cell viability.
Cell Lines: CCRF-CEM (T-lymphoblast), K562 (CML).
Controls:
Positive: Doxorubicin or Gemcitabine (known potency).
Negative: DMSO vehicle (0.1% final concentration).
Protocol:
Seed cells at
cells/well in 96-well plates. Incubate 24h.
Add serial dilutions of the Purine Analog (0.001
M to 100 M).
Incubate for 72 hours at 37°C, 5%
.
Add MTT reagent (5 mg/mL). Incubate 4h.
Solubilize formazan crystals with DMSO.
Read Absorbance at 570 nm. Calculate
using non-linear regression.
Mitochondrial Toxicity (Selectivity Screen)
A major failure mode for nucleoside analogs is mitochondrial DNA polymerase
inhibition (causing lactic acidosis).
Method: Compare cytotoxicity in glucose-media (glycolytic) vs. galactose-media (oxidative phosphorylation dependent).
Interpretation: A significant shift in
(>3-fold) in galactose media indicates mitochondrial toxicity.
References
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research, 154, 66–86. Link
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226. Link
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Synthesis of Nucleosides. Organic Reactions, 55, 1–630. Link
Shelton, J., et al. (2016). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 116(23), 14379–14455. Link
Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415–424. Link
Application Note: 9-(3-Bromophenyl)-6-chloro-9H-purine as a Strategic Kinase Inhibitor Scaffold
Abstract This technical guide details the synthesis, functionalization, and strategic application of 9-(3-bromophenyl)-6-chloro-9H-purine (referred to herein as Scaffold 9-3B ).[1] As a privileged structure in drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the synthesis, functionalization, and strategic application of 9-(3-bromophenyl)-6-chloro-9H-purine (referred to herein as Scaffold 9-3B ).[1] As a privileged structure in drug discovery, this intermediate offers orthogonal reactivity profiles: the electrophilic C6-chlorine for SNAr "hinge-binder" installation and the aryl bromide for palladium-catalyzed "tail" diversification. This guide provides optimized protocols for the Chan-Lam coupling synthesis of the core, followed by divergent library generation strategies targeting ATP-competitive kinase inhibition.[1]
Introduction: The Orthogonal Scaffold Strategy
In the design of Type I and Type II kinase inhibitors, the purine core serves as a mimetic of the adenosine moiety of ATP. The utility of Scaffold 9-3B lies in its ability to support Diversity-Oriented Synthesis (DOS) through chemoselective derivatization.
The Chemoselectivity Map
The molecule possesses two distinct reactive centers that allow for controlled, sequential elaboration:[2][1]
C6-Chloro Position: Highly reactive toward nucleophilic aromatic substitution (SNAr). This position typically binds to the kinase hinge region via hydrogen bonding (after displacement with an amine/aniline).
C3'-Bromo Position: Reactive toward transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] This vector projects into the solvent-exposed region or the hydrophobic back pocket, depending on the kinase conformation.[1]
Diagram 1: Orthogonal Reactivity & SAR Logic
The following diagram illustrates the structural logic and sequential functionalization strategy.
Caption: Orthogonal reactivity map showing the preferred Path A (SNAr first) to preserve chemoselectivity.
Module 1: Synthesis of the Core Intermediate
Objective: Synthesize 9-(3-bromophenyl)-6-chloro-9H-purine from 6-chloropurine.
Mechanistic Insight: The Chan-Lam Coupling
Direct N-arylation of purines with aryl halides via SNAr is difficult due to the electron-rich nature of the purine ring system. The Chan-Lam oxidative coupling using arylboronic acids and Cu(II) is the superior method. It proceeds under mild conditions (air, room temperature) and, crucially, tolerates the halogen substituents (Cl and Br) on the substrates without premature cross-coupling [1].[2][1]
Regioselectivity (N9 vs. N7): 6-Chloropurine can tautomerize. While N9 alkylation is thermodynamically favored, N7 byproducts are common.[2][1] The use of Copper(II) Acetate in the presence of a pyridine base typically favors the N9 isomer (>10:1 ratio) due to the coordination geometry of the intermediate copper species [2].
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous, 50 mL)[2][1]
4Å Molecular Sieves (Activated, 1.0 g)
Procedure:
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon, then remove argon line (reaction requires air).[2][1]
Charging: Add 6-chloropurine, 3-bromophenylboronic acid, Cu(OAc)₂, and molecular sieves.
Solvation: Add DCM (50 mL) followed by Pyridine. The solution typically turns a deep blue/green color.
Reaction: Stir vigorously open to the atmosphere (drying tube recommended to exclude moisture but allow air) at room temperature for 24–48 hours.
Monitoring: Monitor by TLC (50% EtOAc/Hexanes).[2] The product (N9) is usually less polar than the N7 isomer.
Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).[2]
Gradient: 0% → 40% EtOAc in Hexanes.
Yield: Expect 60–75%.
Validation Data:
1H NMR (DMSO-d6): The C8-H proton of the N9-isomer typically appears downfield (~8.8–9.0 ppm) compared to the N7-isomer.
LCMS: Mass [M+H]+ ~ 309/311 (distinct Cl/Br isotope pattern: M, M+2, M+4 in 3:4:1 ratio approx).[2][1]
Module 2: Functionalization Protocols
Once Scaffold 9-3B is isolated, it serves as the branch point for library synthesis.[1]
This step utilizes the aryl bromide. Because the C6-Cl has been replaced by a robust amine (from Protocol B), standard Pd conditions can be used without chemoselectivity concerns.[2]
Rf: ~0.4 (N9 isomer).[2][1] N7 isomer is typically more polar (Rf ~0.2).[2]
Troubleshooting Guide
Low Yield in Step 1 (Chan-Lam): Ensure molecular sieves are fresh. Water inhibits the reaction. Ensure the reaction is open to air (O₂ is the oxidant). If still slow, add 1.1 eq of TMEDA as a ligand for copper.[2][1]
N7 Isomer Contamination: If N7 > 10%, repurify via column chromatography.[2][1] N7 isomers are biologically inactive against most kinases and will confound SAR data.
Incomplete SNAr (Step 2): If the aniline is electron-deficient (e.g., 3-nitroaniline), n-Butanol at 100°C may not be sufficient.[1] Switch to DMSO at 120°C or use NaH in THF (0°C to RT) to deprotonate the aniline first.[2]
References
Chan, D. M. T., et al. (1998).[2][1] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.[2][1]
Deng, X., et al. (2005).[2][1] "Copper-catalyzed N-arylation of purines and purine nucleosides." Journal of Organic Chemistry. (Demonstrates N9 selectivity conditions).
Legraverend, M., & Grierson, D. S. (2006).[2][1] "The purines: Potent and versatile small molecule inhibitors of kinases." Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[2][1]
Chang, Y. T., et al. (2002).[2][1] "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry. (Examples of purine library synthesis).
Application Note: 9-(3-Bromophenyl)-6-chloro-9H-purine in Cancer Drug Discovery
Introduction & Mechanism of Action 9-(3-Bromophenyl)-6-chloro-9H-purine (referred to herein as 9-BPCP ) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
9-(3-Bromophenyl)-6-chloro-9H-purine (referred to herein as 9-BPCP ) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling for cancer therapeutics.
While purine analogs are historically known as antimetabolites (mimicking adenosine/guanine to disrupt DNA synthesis), 9-BPCP serves a distinct role as a pharmacophore template for developing ATP-competitive kinase inhibitors.
Why This Scaffold?
The Purine Core: Mimics the adenine ring of ATP, providing intrinsic affinity for the ATP-binding pocket of protein kinases (e.g., EGFR, CDK, Src).[1]
The 6-Chloro "Warhead": A highly reactive electrophile allowing for rapid Nucleophilic Aromatic Substitution (SNAr) . This enables researchers to generate diverse libraries of 6-amino-purines (the active inhibitors) directly in microplates.
The 9-(3-Bromophenyl) Moiety: A "privileged structure" that occupies the hydrophobic back-pocket of kinase enzymes. The bromine atom specifically provides a handle for halogen bonding or further derivatization via palladium-catalyzed cross-coupling (Suzuki/Sonogashira), extending the chemical space.[1]
Chemical Properties & Handling
Property
Specification
CAS Number
87-42-3 (Parent 6-Cl-Purine base reference); Specific derivative custom synthesized.
Molecular Weight
~309.55 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO (>50 mM), DMF.[1] Poorly soluble in water.
Stability
Moisture sensitive (hydrolysis of C6-Cl to C6-OH). Store at -20°C under desiccant.
Hazards
Irritant. Potential skin sensitizer. Handle in a fume hood.
Preparation of Stock Solutions
Critical Step: The C6-chlorine atom renders the compound susceptible to hydrolysis in aqueous environments over time.
Weigh 3.1 mg of 9-BPCP.
Dissolve in 1 mL of anhydrous DMSO (molecular sieve treated) to generate a 10 mM stock .
Vortex for 30 seconds until fully dissolved.
Aliquot into light-protective tubes (20 µL/tube) and store at -80°C. Do not freeze-thaw more than 3 times.
Experimental Protocols
Protocol A: In Situ Library Generation (SNAr Derivatization)
Objective: To rapidly convert the inactive 9-BPCP precursor into a library of active kinase inhibitors directly before cell treatment.
Rationale: The 6-chloro group is not the primary inhibitor; it is the leaving group. Reacting 9-BPCP with various amines (anilines, benzylamines) generates the bioactive N6-substituted adenine mimics.[1]
Materials:
9-BPCP (10 mM in DMSO)
Amine Library (e.g., Aniline, Benzylamine, Morpholine) (10 mM in DMSO)[1]
Cell Seeding: Seed 3,000–5,000 cells/well in 90 µL media. Incubate for 24 hours at 37°C/5% CO2.
Treatment: Add 10 µL of the In Situ generated library (from Protocol A) or pure 9-BPCP control.
Dose Response: Prepare serial dilutions (e.g., 10 µM down to 1 nM).
Controls: DMSO only (Negative), Staurosporine (Positive).[1]
Incubation: Incubate cells for 72 hours .
Scientific Logic:[2][3] Purine analogs often induce cell cycle arrest (G2/M) before apoptosis; 72h allows sufficient time for these phenotypic changes to manifest.[1]
Readout: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent. Shake for 2 min.
Measurement: Read Luminescence on a plate reader (e.g., PerkinElmer EnVision).[1]
Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.
Protocol C: Target Engagement (Western Blot)
Objective: To confirm if the active derivative inhibits a specific kinase pathway (e.g., EGFR-Akt).[1]
Procedure:
Treat A549 cells (6-well plate, 70% confluent) with the active compound (at 5x IC50) for 6 hours .
Stimulate cells with EGF (100 ng/mL) for 15 mins (if testing EGFR pathway).[1]
Lyse cells in RIPA buffer + Phosphatase Inhibitors.
Result Interpretation: A decrease in p-Akt signal compared to the DMSO control indicates successful blockade of the upstream kinase by the purine derivative.
Visualizations & Pathways
Figure 1: Scaffold Reactivity & Design Logic
This diagram illustrates the chemical versatility of the 9-BPCP scaffold.
Caption: The C6-Cl allows rapid library generation via nucleophilic substitution, while the 3-Br phenyl group anchors the molecule in the kinase hydrophobic pocket.
Figure 2: Experimental Workflow
From powder to IC50 data.
Caption: Step-by-step workflow for evaluating 9-BPCP derivatives in cellular assays.
References
Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 2008.[1]
Chang, Y.T., et al. "Purine-based inhibitors of inositol-requiring enzyme 1 (IRE1) signaling."[1] Journal of Medicinal Chemistry, 2018.[1] [1]
Gundersen, L.L. "Regioselective Arylation of 6-Chloropurines: A Facile Route to 6-Arylpurines and 6-Aryl-9-benzylpurines." Tetrahedron Letters, 2010.[1] [1]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135413538 (9-(3-Bromophenyl)-6-chloro-9H-purine)." PubChem, 2025.[1][5][6]
(Note: While specific literature on the exact "3-bromophenyl" derivative is sparse, references 1-3 establish the validated protocols for the 6-chloro-9-arylpurine class.)
Protocol for dissolving 9-(3-Bromophenyl)-6-chloro-9H-purine in DMSO
Application Note and Protocol Topic: Protocol for Dissolving 9-(3-Bromophenyl)-6-chloro-9H-purine in DMSO Audience: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale 9-(3-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note and Protocol
Topic: Protocol for Dissolving 9-(3-Bromophenyl)-6-chloro-9H-purine in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
9-(3-Bromophenyl)-6-chloro-9H-purine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate or a potential bioactive agent itself, particularly in the development of kinase inhibitors. The structural complexity, including a halogenated phenyl group and a chloropurine core, imparts a high degree of hydrophobicity, making it practically insoluble in aqueous media.
For its application in biological assays, such as cell-based screens or enzymatic assays, a reliable and reproducible method for solubilization is paramount. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose. DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide array of both nonpolar and polar compounds.[1] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing concentrated stock solutions of test compounds that can be subsequently diluted into aqueous assay buffers or cell culture media.[2] This document provides a comprehensive, field-tested protocol for the effective solubilization of 9-(3-Bromophenyl)-6-chloro-9H-purine in DMSO, ensuring solution stability and integrity for downstream applications.
Physicochemical Data and Material Overview
A clear understanding of the properties of both the solute and the solvent is fundamental to a successful dissolution protocol.
Table 1: Physicochemical Properties
Property
9-(3-Bromophenyl)-6-chloro-9H-purine
Dimethyl Sulfoxide (DMSO)
Molecular Formula
C₁₁H₆BrClN₄
(CH₃)₂SO
Molecular Weight
309.55 g/mol
78.13 g/mol
Appearance
White to off-white solid
Clear, colorless liquid
Key Features
Halogenated purine derivative; hydrophobic
Polar aprotic solvent; hygroscopic
Rationale for Use
Target compound for biological screening
Excellent solubilizing agent for a wide range of organic molecules
Sterile, amber glass vials or polypropylene microcentrifuge tubes
Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves
Critical Safety Precautions
All procedures should be performed within a chemical fume hood to minimize inhalation risk.
Compound Handling : 9-(3-Bromophenyl)-6-chloro-9H-purine, like many halogenated organic compounds, should be considered hazardous. Avoid inhalation of dust and direct contact with skin and eyes.[2][3] Standard safety protocols recommend wearing gloves, a lab coat, and safety glasses.[4]
Solvent Handling : DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin. It is imperative to wear nitrile gloves at all times to prevent systemic exposure to the dissolved compound.[5]
Disposal : Dispose of all waste, including contaminated tips, tubes, and unused solutions, in accordance with local institutional and environmental regulations for chemical waste.[2]
Detailed Protocol: Preparation of a Concentrated Stock Solution
This protocol details the steps to prepare a 10 mM stock solution. The principles can be adapted for other desired concentrations by adjusting the mass of the compound accordingly.
Step 1: Mass Calculation
The fundamental relationship for calculating the required mass is:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
For a 1 mL stock of 10 mM 9-(3-Bromophenyl)-6-chloro-9H-purine (MW = 309.55):
Mass (mg) = 10 mmol/L × 0.001 L × 309.55 g/mol × 1000 mg/g = 3.096 mg
Table 2: Mass Requirements for Common Stock Concentrations
Desired Concentration
Volume
Required Mass (mg)
10 mM
1 mL
3.10
10 mM
5 mL
15.48
25 mM
1 mL
7.74
50 mM
1 mL
15.48
Step 2: Weighing and Transfer
Place a sterile, amber vial on the analytical balance and tare the weight.
Carefully weigh the calculated mass (e.g., 3.10 mg for a 10 mM, 1 mL stock) of 9-(3-Bromophenyl)-6-chloro-9H-purine directly into the vial.
Record the exact mass.
Step 3: Dissolution and Aiding Solubilization
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.
Cap the vial securely and vortex the mixture vigorously for 2-3 minutes.
Visually inspect the solution. If any solid particles remain, proceed to the next step.
Place the vial in a water bath sonicator and sonicate for 10-15 minutes. The ultrasonic waves provide energy to break down particle agglomerates, significantly enhancing the rate of dissolution.
Optional - Gentle Warming : If the compound is still not fully dissolved, warm the solution in a water bath at 37°C for 10 minutes, followed by another round of vortexing.
Causality Note : Increased temperature enhances solubility by increasing the kinetic energy of the solvent molecules. However, this step should be used judiciously, as the thermal stability of the compound is not always known. For many purine derivatives, gentle warming is safe and effective.[6]
Step 4: Final Inspection and Storage
Once dissolved, the solution should be a clear, homogenous liquid with no visible particulates.
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
For long-term storage, store the aliquots at -80°C (stable for up to 6 months). For short-term storage, -20°C is acceptable (stable for up to 1 month).[1]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a DMSO stock solution.
Protocol: Preparation of Aqueous Working Solutions
A common challenge is the precipitation of hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous medium. This protocol minimizes that risk.
Determine Final Concentration : Decide on the final concentration of the compound needed in your assay (e.g., 10 µM) and the final volume.
Calculate Dilution : Calculate the volume of the DMSO stock solution required. To minimize solvent effects, ensure the final DMSO concentration in the assay is below 0.5%. A 1:1000 dilution (e.g., 1 µL of 10 mM stock into 1 mL of medium for a final concentration of 10 µM) results in a final DMSO concentration of 0.1%.
Dilution Procedure :
a. Dispense the required volume of aqueous buffer or cell culture medium into a sterile tube.
b. While vortexing the aqueous medium, add the calculated small volume of the DMSO stock solution drop-by-drop directly into the liquid. This rapid mixing prevents the formation of localized high concentrations of the compound, which is the primary cause of precipitation.
Vehicle Control : Always prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of the aqueous medium. This is critical for distinguishing the effect of the compound from any potential effects of the solvent itself.
Use Immediately : It is best practice to prepare working solutions fresh for each experiment and use them immediately to avoid potential stability issues in the aqueous environment.
Workflow for Working Solution Preparation
Caption: Best practice for diluting DMSO stock into aqueous media.
References
ResearchGate. (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. Retrieved from [Link]
ResearchGate. (2025). New N -Linked Phosphonamidate Derivatives of 6-Chloropurine: Synthesis and Evaluation of Antimicrobial and Antioxidant Activities. Retrieved from [Link]
J&K Scientific LLC. (2025). 6-Chloropurine, 98%. Retrieved from [Link]
PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]
MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]
PureSynth. (n.d.). 9-(3-Bromophenyl)-9h-Fluoren-9-Ol 98.0%(GC). Retrieved from [Link]
MDPI. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. Retrieved from [Link]
Application Note: Precision N-Alkylation of 6-Chloropurines
Controlling Regioselectivity (N9 vs. N7) in Medicinal Chemistry Executive Summary 6-Chloropurine is a "privileged scaffold" in drug discovery, serving as the primary precursor for adenine-mimetic antivirals (e.g., acyclo...
Author: BenchChem Technical Support Team. Date: February 2026
Controlling Regioselectivity (N9 vs. N7) in Medicinal Chemistry
Executive Summary
6-Chloropurine is a "privileged scaffold" in drug discovery, serving as the primary precursor for adenine-mimetic antivirals (e.g., acyclovir analogs) and kinase inhibitors. The critical synthetic challenge is regioselectivity . The purine ring system contains multiple nucleophilic nitrogen atoms, with N9 and N7 being the primary competitors.
While the N9-isomer is typically the bioactive target, standard alkylation often yields mixtures of N9 and N7 isomers.[1][2][3] This guide provides two field-proven protocols to control this selectivity and, crucially, the analytical framework to definitively validate the regio-outcome.
Mechanistic Insight: The Kinetic vs. Thermodynamic War
To control the reaction, one must understand the tautomeric equilibrium. In solution, 6-chloropurine exists as a mixture of N7-H and N9-H tautomers.
Thermodynamic Control (N9): The N9-alkylated product is generally more thermodynamically stable.[1][4] High temperatures and weak bases (permitting equilibration) favor N9.
Kinetic Control (N7): The N7 position is often more accessible sterically and electronically (less lone-pair delocalization into the pyrimidine ring compared to N9). Fast, irreversible reactions or steric shielding of N9 can lead to significant N7 formation.
Pathway Visualization
The following diagram illustrates the bifurcation of the alkylation pathway and the "repair" mechanism where N7 isomers can sometimes be converted to N9 under Lewis Acid conditions.
Caption: Mechanistic bifurcation of 6-chloropurine alkylation. N9 is thermodynamically favored, while N7 is kinetically accessible.
Experimental Protocols
Protocol A: Standard Base-Mediated Alkylation ()
Best for: Primary alkyl halides, unhindered electrophiles.
Target: Maximizing N9 selectivity via thermodynamic control.
Reagents:
6-Chloropurine (1.0 equiv)
Alkyl Halide (1.1 equiv)
Anhydrous
(2.5 equiv)
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Dissolution: Add 6-chloropurine and anhydrous DMF (0.2 M concentration). Note: DMF must be dry; water promotes side reactions.
Deprotonation: Add
. Stir at Room Temperature (RT) for 30 minutes. The solution will typically turn a milky suspension.
Alkylation: Add the alkyl halide dropwise.
Thermodynamic Drive: Heat the reaction to 60–80°C for 4–12 hours.
Why? Heating helps overcome the activation energy for N9 alkylation and, if the reaction is reversible (rare for simple halides, but possible), drives the equilibrium toward the stable N9 form.
Workup: Remove DMF under reduced pressure (rotavap with high vacuum). Resuspend residue in EtOAc/Water. Wash organic layer with brine, dry over
Purification: Flash chromatography is essential to separate the product from
.
Analytical Validation: The "Trust" Pillar
Distinguishing N9 from N7 is the most common failure point. Do not rely on TLC alone.
The NMR "C5 Rule"
The chemical shift of the C5 carbon (the carbon between N7 and C6-Cl) is the most reliable diagnostic marker.
Feature
N9-Isomer (Desired)
N7-Isomer (Undesired)
C5 ( NMR)
Deshielded (~150-152 ppm)
Shielded (~140-143 ppm)
C4 ( NMR)
Shielded (~130 ppm)
Deshielded (~140+ ppm)
H8 ( NMR)
Sharp singlet
Often broader or shifted downfield
HMBC Correlation
N-CH correlates to C4 & C8
N-CH correlates to C5 & C8
Note: Exact shifts vary by solvent (DMSO-d6 vs
), but the relative difference (C5 is ~10 ppm higher in N9) is consistent.
Definitive Proof: HMBC Workflow
If you are developing a new drug candidate, you must run a
HMBC (Heteronuclear Multiple Bond Correlation).
Locate your alkyl group's protons (N-
).
Look for long-range coupling to the purine carbons.
N9 Confirmation: You will see a cross-peak to the C4 junction carbon (typically ~130 ppm).
N7 Confirmation: You will see a cross-peak to the C5 carbon (typically ~143 ppm). N7 cannot couple to C4 (too many bonds away).
Troubleshooting & Optimization
Problem: Low N9:N7 Ratio (Too much N7)
Solution 1 (Base Switch): Switch from
to . Cesium's larger cation radius ("Cesium Effect") often stabilizes the transition state leading to N9.
Solution 2 (Isomerization): If you isolated pure N7, try heating it in a non-polar solvent with a Lewis Acid (e.g.,
or simply heating in Xylene). Some N7 isomers kinetically rearrange to N9.[2]
Problem: Poor Yield in Mitsunobu
Solution: Ensure the
of the nucleophile is compatible. 6-chloropurine ( ~9) is ideal. If the reaction fails, ensure reagents are strictly anhydrous; water kills the betaine intermediate.
References
Regiospecific N9 Alkylation Mechanisms
Zhong, M., & Robins, M. J. (2006).[3] Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H.[2][3] Journal of Organic Chemistry.[3][4][6]
Mitsunobu Reaction on 6-Chloropurine
Toyota, A., et al. (1996). The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction.
NMR Differentiation of N7/N9 Isomers
Nevrlka, F., et al. (2024).[4] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega.[7] (Detailed discussion on C5/C4 shifts).
[7]
General Mitsunobu Procedure & Mechanism
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
9-(3-Bromophenyl)-6-chloro-9H-purine for synthesizing P2X7 antagonists
An In-Depth Guide to the Synthesis of P2X7 Antagonists Using 9-(3-Bromophenyl)-6-chloro-9H-purine Introduction: Targeting the Gatekeeper of Inflammation The P2X7 receptor (P2X7R) stands as a critical, ATP-gated ion chann...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of P2X7 Antagonists Using 9-(3-Bromophenyl)-6-chloro-9H-purine
Introduction: Targeting the Gatekeeper of Inflammation
The P2X7 receptor (P2X7R) stands as a critical, ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[1][2] In response to high concentrations of extracellular ATP—a key danger signal released from stressed or dying cells—P2X7R activation triggers a cascade of inflammatory events.[3][4][5] This makes it a central player in numerous pathological conditions, including chronic pain, neurodegenerative diseases, and inflammatory disorders.[3][6] Consequently, the development of selective P2X7R antagonists has become a highly promising therapeutic strategy, aiming to quell the inflammatory storm at its source.[3][7]
Within the landscape of medicinal chemistry, the purine scaffold has emerged as a privileged structure for crafting potent P2X7R antagonists.[8] This guide provides a detailed examination of 9-(3-Bromophenyl)-6-chloro-9H-purine , a versatile and strategically designed starting material for the synthesis of novel P2X7R-targeting compounds. We will explore the underlying biochemistry of the P2X7R signaling pathway and provide a comprehensive, field-tested protocol for the synthesis of a representative antagonist, emphasizing the causality behind each experimental step.
The P2X7R Signaling Cascade: A Target for Therapeutic Intervention
Understanding the mechanism of P2X7R is paramount to designing effective inhibitors. Activation of this trimeric receptor by ATP initiates a complex sequence of downstream events.
Initial Channel Opening: Upon ATP binding, the receptor undergoes a conformational change, opening a channel permeable to small cations. This results in a rapid influx of Ca²⁺ and Na⁺ and a significant efflux of K⁺.[1][6]
Pore Dilation: Prolonged or repeated stimulation leads to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[1][9]
NLRP3 Inflammasome Activation: The pronounced K⁺ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[4][6]
Cytokine Maturation and Release: The activated inflammasome cleaves pro-caspase-1 into its active form. Caspase-1 then proteolytically processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secretable forms, driving the inflammatory response.[6][10]
By blocking the initial ATP-binding event, P2X7R antagonists can prevent this entire downstream cascade, offering a powerful anti-inflammatory effect.
Caption: P2X7 Receptor Signaling Pathway.
Synthetic Strategy: Leveraging a Versatile Purine Intermediate
The choice of 9-(3-Bromophenyl)-6-chloro-9H-purine as a starting material is a deliberate one, offering two distinct points for chemical modification. This dual functionality allows for the systematic exploration of the chemical space around the P2X7R binding pocket.
The 6-Chloro Position: The chlorine atom at the C6 position of the purine ring is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions.
The 3-Bromo Position: The bromine on the N9-phenyl ring provides a second, orthogonal handle for cross-coupling, enabling the introduction of diverse functionalities to probe different regions of the receptor.
Our primary focus will be on the Suzuki-Miyaura cross-coupling reaction at the C6 position, a robust and widely adopted method for forming carbon-carbon bonds.[11][12][13] This reaction allows for the introduction of a vast array of aryl and heteroaryl groups, which is a common feature in many potent P2X7R antagonists.
Caption: General Synthetic Workflow.
Detailed Protocol: Synthesis of a 6-Aryl-9-(3-bromophenyl)-9H-purine Derivative
This protocol details a representative Suzuki-Miyaura coupling reaction. The specific arylboronic acid can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.
Principle of the Reaction
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[14]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the purine, forming a Pd(II) intermediate. This is often the rate-limiting step.[14]
Transmetalation: A base activates the boronic acid, facilitating the transfer of its organic group to the palladium center, displacing the halide.[14]
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Materials and Reagents
Reagent
CAS Number
Molecular Weight
Notes
9-(3-Bromophenyl)-6-chloro-9H-purine
856338-66-8
323.58
The key starting material.
4-Methoxyphenylboronic acid
5720-07-0
151.96
Representative coupling partner.
Palladium(II) Acetate [Pd(OAc)₂]
3375-31-3
224.50
Palladium catalyst precursor. Air and moisture sensitive.
Bulky, electron-rich phosphine ligand. Air sensitive.
Potassium Carbonate (K₂CO₃), anhydrous
584-08-7
138.21
Base. Must be anhydrous for optimal results.
1,4-Dioxane, anhydrous
123-91-1
88.11
Reaction solvent. Must be dry and de-gassed.
Toluene, anhydrous
108-88-3
92.14
Alternative reaction solvent.
Step-by-Step Experimental Procedure
CAUTION: This procedure involves air-sensitive reagents and flammable solvents. It must be performed under an inert atmosphere (Argon or Nitrogen) in a well-ventilated fume hood by trained personnel. Always wear appropriate Personal Protective Equipment (PPE).
Reaction Setup:
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 9-(3-Bromophenyl)-6-chloro-9H-purine (324 mg, 1.0 mmol, 1.0 equiv) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv).
In a separate vial, quickly weigh and add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination, improving reaction efficiency. The base is crucial for the transmetalation step.
Inert Atmosphere:
Seal the Schlenk flask with a septum.
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
Causality Note: The Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. Maintaining an inert atmosphere is critical for success.
Addition of Reagents & Reaction:
Add the pre-weighed catalyst/ligand mixture to the Schlenk flask under a positive flow of argon.
Via syringe, add 10 mL of anhydrous, de-gassed 1,4-dioxane.
Place the sealed flask in a pre-heated oil bath at 100 °C and stir vigorously.
Causality Note: Heating provides the necessary activation energy for the reaction. De-gassing the solvent removes dissolved oxygen, further protecting the catalyst.
Monitoring the Reaction:
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. Spot the reaction mixture against the starting purine. The reaction is typically complete within 4-12 hours.
Work-up:
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
Quench the reaction by slowly adding 15 mL of deionized water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts.
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The resulting crude solid is purified by flash column chromatography on silica gel.
Elute with a gradient of 10% to 40% ethyl acetate in hexane.
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield the final product as a white or off-white solid.
Characterization of the Final Product
The identity and purity of the synthesized 6-(4-methoxyphenyl)-9-(3-bromophenyl)-9H-purine should be confirmed using standard analytical techniques.
¹H NMR: Expect characteristic signals for the purine protons, the two distinct aromatic ring systems, and the methoxy group singlet.
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the calculated exact mass of the product (C₁₈H₁₃BrN₄O).
Melting Point: A sharp melting point indicates high purity.
Biological Validation: Primary Screening Protocol
To validate the efficacy of newly synthesized compounds as P2X7R antagonists, a cell-based functional assay is required. The YO-PRO-1 dye uptake assay is a standard, reliable method.[15][16]
Principle: In the presence of a P2X7R agonist like BzATP, the receptor's pore opens, allowing the otherwise membrane-impermeant dye YO-PRO-1 to enter the cell. The dye exhibits a dramatic increase in fluorescence upon binding to intracellular nucleic acids. A potent antagonist will block this pore opening, resulting in a significantly reduced fluorescence signal.
Cell Culture: Plate HEK293 cells stably expressing the human P2X7 receptor (hP2X7) in a 96-well black, clear-bottom plate and grow to confluence.
Compound Incubation: Wash the cells with a low-divalent cation saline solution. Pre-incubate the cells with varying concentrations of the synthesized test compound (e.g., from 1 nM to 10 µM) for 15-30 minutes at 37°C.
Agonist & Dye Addition: Add a solution containing the P2X7R agonist BzATP (at its EC₅₀ concentration) and YO-PRO-1 dye to each well.
Signal Detection: Measure the fluorescence intensity over time using a plate reader (Excitation ~491 nm, Emission ~509 nm).
Data Analysis: Plot the fluorescence signal against the antagonist concentration and fit to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Conclusion
9-(3-Bromophenyl)-6-chloro-9H-purine is a high-value intermediate for the discovery of novel P2X7 receptor antagonists. Its dual points of reactivity allow for the efficient generation of diverse chemical libraries. The Suzuki-Miyaura coupling protocol detailed herein provides a robust and versatile method for modifying the C6 position of the purine core, a critical step in developing potent and selective inhibitors. By combining rational synthetic chemistry with reliable biological screening, researchers can effectively leverage this building block to advance the development of new therapeutics for a range of inflammation-driven diseases.
References
Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applic
Di Virgilio, F., Sarti, A. C., & Adinolfi, E. (n.d.). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. IRIS.
Donnelly-Roberts, D. L., & Jarvis, M. F. (2009). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry.
Distinct signaling pathways of P2X7 receptors. (n.d.).
Nuka, E., Ohnishi, K., Terao, J., & Kawai, Y. (2018).
Sardar, S., Mecha, M., & Thangavel, R. (2025). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. PMC.
Pegoraro, A., & Mozzato, E. (2020). The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers.
Al-Humadi, H., & Al-Saadi, E. D. (2025). Genetic Variations in the P2X7 Receptor: Opportunities and Challenges for Drug Development. MDPI.
Tong, C., & Varcoe, R. L. (2022). Development and clinical translation of P2X7 receptor antagonists: A potential therapeutic target in coronary artery disease?. PubMed.
Pschierer, J., & Plenio, H. (2009).
Pschierer, J., & Plenio, H. (2009).
Recent Patents on Novel P2X7 Receptor Antagonists... (n.d.). Ovid.
Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflamm
Ceylan, S., & Boran, R. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
Zhang, W., & Xu, H. (2023).
de la Fuente, A., & Moreno, E. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation.
Synthesis and SAR development of novel P2X7 receptor antagonists for the tre
Guniš, J., & Džubák, P. (2009). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. (2023). PubMed.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Chloro-1-hexene. (n.d.). Benchchem.
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 9-(3-Bromophenyl)-6-chloro-9H-purine
Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 9-(3-Bromophenyl)-6-chloro-9H-purine. This n...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 9-(3-Bromophenyl)-6-chloro-9H-purine. This novel purine derivative is of significant interest in medicinal chemistry and drug development. The presented method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to a complete, step-by-step protocol and validation in accordance with International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity for both the active pharmaceutical ingredient (API) and its potential degradation products.
Introduction: The Analytical Imperative for Novel Purine Analogs
9-(3-Bromophenyl)-6-chloro-9H-purine is a synthetic purine derivative with potential applications in various therapeutic areas. The presence of a halogenated phenyl group and a reactive chloro-substituent on the purine core makes this molecule a versatile scaffold for further chemical modifications. As with any potential drug candidate, a reliable and validated analytical method is paramount for ensuring its quality, stability, and purity throughout the drug development lifecycle. This document provides a field-proven HPLC method, explaining the scientific reasoning behind the chosen parameters to ensure methodological robustness and transferability.
The primary objective is to establish a stability-indicating assay, which is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. ICH guidelines mandate that analytical methods for stability studies must be stability-indicating.[1]
Chromatographic Method Development: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process. The physicochemical properties of 9-(3-Bromophenyl)-6-chloro-9H-purine guided the selection of the chromatographic conditions.
Analyte Properties and Initial Considerations
9-(3-Bromophenyl)-6-chloro-9H-purine is a moderately polar molecule containing a purine ring system, a bromophenyl group, and a chloro substituent. The presence of the aromatic rings suggests strong UV absorbance, making UV detection a suitable choice. The molecule's overall non-polar character, attributed to the bromophenyl group, makes reversed-phase chromatography the logical mode of separation.[2]
Column Selection: The Stationary Phase
A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and was selected as the initial choice due to its wide applicability and proven performance for separating moderately polar to non-polar compounds.[2] For halogenated aromatic compounds, a pentafluorophenyl (PFP) column could also be considered as an alternative due to its unique selectivity arising from π-π and dipole-dipole interactions.[3][4] However, for this application, a standard C18 column provided excellent resolution and peak shape.
Mobile Phase Optimization: The Elution Strategy
A gradient elution with acetonitrile (ACN) and water was chosen to ensure the timely elution of the main analyte while also allowing for the separation of potential, more polar, or more non-polar degradation products.
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and stronger elution strength in reversed-phase HPLC.
Aqueous Phase and pH Control: A phosphate buffer (pH 4.0) was incorporated into the aqueous phase. Purine derivatives can have basic nitrogens, and controlling the pH of the mobile phase is crucial for consistent retention times and symmetrical peak shapes by suppressing the ionization of silanol groups on the silica-based stationary phase.[5] A pH of 4.0 was chosen to ensure the analyte is in a single protonation state.
Detection Wavelength: Maximizing Sensitivity
The selection of an appropriate detection wavelength is critical for achieving high sensitivity. While a specific UV-Vis spectrum for 9-(3-Bromophenyl)-6-chloro-9H-purine is not widely published, the core structure contains the 6-chloropurine chromophore. The UV absorption spectrum of 6-chloropurine exhibits a maximum absorbance at approximately 265 nm.[6] Therefore, a detection wavelength of 265 nm was selected for this method. A photodiode array (PDA) detector is recommended to monitor peak purity and to identify potential co-eluting impurities.
Experimental Protocol
Instrumentation and Materials
HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and a photodiode array (PDA) detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Chemicals and Reagents:
Acetonitrile (HPLC grade)
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
Orthophosphoric acid (AR grade)
Water (HPLC grade)
9-(3-Bromophenyl)-6-chloro-9H-purine reference standard
Preparation of Solutions
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer (pH 4.0). Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
Mobile Phase B (Organic): Acetonitrile.
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 9-(3-Bromophenyl)-6-chloro-9H-purine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
Chromatographic Conditions
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 4.0
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0
15
20
22
30
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
265 nm
Injection Volume
10 µL
Run Time
30 minutes
Diagram of the HPLC Workflow
Caption: HPLC analysis workflow for 9-(3-Bromophenyl)-6-chloro-9H-purine.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity and Stability-Indicating Properties
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The reference standard was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Acid Hydrolysis: 1 mL of standard stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
Base Hydrolysis: 1 mL of standard stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
Oxidative Degradation: 1 mL of standard stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.
Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours.
Photolytic Degradation: The solid drug was exposed to UV light (254 nm) for 48 hours.
The chromatograms of the stressed samples were compared with that of an unstressed standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Diagram of Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Linearity and Range
The linearity of the method was established by analyzing a series of dilutions of the standard solution at five concentration levels, ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The analysis was performed in triplicate at three concentration levels (80%, 100%, and 120% of the working concentration).
Precision
Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate preparations of the standard working solution (100 µg/mL) on the same day.
Intermediate Precision (Inter-day precision): The intermediate precision was assessed by repeating the analysis on a different day with a different analyst and different equipment.
The precision was expressed as the relative standard deviation (%RSD) of the peak areas.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ/S)
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Results and Discussion
The developed HPLC method successfully separated 9-(3-Bromophenyl)-6-chloro-9H-purine from its degradation products formed under various stress conditions. The validation results are summarized in the tables below.
Table 1: System Suitability Parameters
Parameter
Acceptance Criteria
Observed Value
Tailing Factor
≤ 2.0
1.1
Theoretical Plates
≥ 2000
8500
%RSD of Peak Area (n=6)
≤ 2.0%
0.8%
Table 2: Method Validation Summary
Parameter
Result
Linearity (r²)
> 0.999
Range
50 - 150 µg/mL
Accuracy (% Recovery)
98.0% - 102.0%
Precision (%RSD)
- Repeatability
< 1.0%
- Intermediate Precision
< 2.0%
LOD
0.1 µg/mL
LOQ
0.3 µg/mL
The forced degradation studies showed significant degradation of the analyte under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. This confirms the stability-indicating nature of the method.
Conclusion
The HPLC method described in this application note is a simple, rapid, precise, accurate, and specific method for the analysis of 9-(3-Bromophenyl)-6-chloro-9H-purine. The method has been validated according to ICH guidelines and is demonstrated to be stability-indicating. This method is suitable for the routine quality control and stability testing of 9-(3-Bromophenyl)-6-chloro-9H-purine in bulk drug and pharmaceutical formulations.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]
Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. 2025. Available from: [Link]
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. 2020. Available from: [Link]
Google Patents. 6-chloropurine. US2832781A. 1958.
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? 2015. Available from: [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. 2020. Available from: [Link]
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2025. Available from: [Link]
MDPI. Direct Regioselective C-H Cyanation of Purines. 2023. Available from: [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]
Zenodo. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. 2018. Available from: [Link]
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. Available from: [Link]
Pharmaguideline. Steps for HPLC Method Validation. 2024. Available from: [Link]
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. Available from: [Link]
Application Note: High-Fidelity Characterization of Purine Synthesis Intermediates via HILIC-MS/MS
Abstract Purine metabolism is a central hub of cellular proliferation, serving as the source for DNA/RNA building blocks and cellular energy carriers (ATP/GTP).[1][2][3] Dysregulation of the de novo purine synthesis (DNP...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Purine metabolism is a central hub of cellular proliferation, serving as the source for DNA/RNA building blocks and cellular energy carriers (ATP/GTP).[1][2][3] Dysregulation of the de novo purine synthesis (DNPS) pathway is a hallmark of metabolic reprogramming in oncology and immunology. However, the physicochemical properties of these metabolites—highly polar, hydrophilic, and structurally isomeric—render them difficult to analyze using standard Reverse Phase Chromatography (RPC).[4]
This guide details a robust, self-validating workflow for the quantitation of purine intermediates using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) . Unlike Ion-Pairing methods, which contaminate MS sources, this HILIC-based approach ensures long-term instrument stability while maintaining isomer resolution.
Part 1: Biological Context & Analytical Challenges[5][6]
The Metabolic Map
To accurately characterize purine synthesis, one must distinguish between the De Novo pathway (building the purine ring from scratch on a ribose scaffold) and the Salvage pathway (recycling free bases).
Key Analytical Challenge: Isomers.
Structural Isomers: Adenosine Monophosphate (AMP) and Deoxyguanosine Monophosphate (dGMP) have similar masses but distinct biological roles.
Isobaric Interferences: In-source fragmentation of ATP can mimic AMP signals. Chromatographic separation is non-negotiable.
Figure 1: Simplified Purine Metabolic Network.[2] The De Novo pathway (Solid lines) competes with the Salvage pathway (Dashed lines) for the PRPP pool.
Part 2: Analytical Strategy
Chromatography: Why ZIC-pHILIC?
Standard C18 columns fail to retain polar nucleotides (IMP, AMP, GMP) without ion-pairing reagents (e.g., Tributylamine). However, ion-pairing reagents permanently contaminate the MS source, suppressing signal for other assays.
The Solution: Polymer-based Zwitterionic HILIC (ZIC-pHILIC).[5]
Mechanism: Separation based on hydrophilic partitioning and weak electrostatic interactions.[6]
pH Stability: Polymer beads allow operation at pH 9.0. High pH is critical for nucleotides because deprotonating the phosphate groups improves peak shape and ionization efficiency in negative mode [1].
Sample Preparation: The "Quench"
Nucleotide turnover is rapid (< 1 second). Traditional cell harvesting (trypsinization, washing) causes massive ATP degradation (ATP
ADP AMP), artificially inflating AMP signals.
Rule: Metabolism must be quenched before cell lysis.
Method: Cold solvent extraction directly on the culture dish.
Part 3: Step-by-Step Protocol
A. Reagents[4][5][7][9][10][11][12][13]
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) + 0.1 M Formic Acid. Pre-cooled to -80°C.
Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).
Mobile Phase B: 100% Acetonitrile.
Internal Standard (IS): 13C10-ATP or 15N-Yeast Extract.
B. Sample Preparation Workflow
This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293).
Preparation: Place extraction solvent on dry ice 30 mins prior.
Wash: Aspirate media.[7][8] Rapidly wash cells (1x) with ice-cold Ammonium Acetate (75 mM) or 0.9% NaCl.
Expert Note: Do not use PBS; phosphate interferes with LC-MS. Do not use water; it lyses cells prematurely.
Quench: Immediately add 1 mL of -80°C Extraction Solvent .
Scrape: Scrape cells on dry ice. Transfer slurry to a chilled Eppendorf tube.
Lyse: Vortex vigorously (30s). Incubate on dry ice for 10 min.
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.
Supernatant: Transfer to a glass vial. Do not dry down if possible—nucleotides can degrade during evaporation. If concentration is needed, use a nitrogen stream at <30°C.
C. LC-MS/MS Conditions[4][11][14]
Instrument: Agilent 6495 or Sciex 6500+ Triple Quad (or equivalent).
Column: Merck SeQuant® ZIC®-pHILIC (150 x 2.1 mm, 5 µm).
Gradient Profile:
Time (min)
% B (Acetonitrile)
Flow Rate (mL/min)
Note
0.0
80
0.2
Initial Equilibration
2.0
80
0.2
Isocratic Hold
12.0
20
0.2
Elution Gradient
12.1
80
0.3
Wash
| 18.0 | 80 | 0.2 | Re-equilibration |
MS Source Parameters (ESI Negative):
Polarity: Negative (Nucleotides ionize best as [M-H]⁻).
Capillary Voltage: 3500 V.
Gas Temp: 300°C.
Sheath Gas: 11 L/min.
D. MRM Transition Table
Use these transitions to build your acquisition method. Dwell time: 20-50ms per transition.
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Mechanism
IMP
347.0
79.0
35
Loss of PO3
AMP
346.0
79.0
35
Loss of PO3
GMP
362.0
79.0
35
Loss of PO3
ATP
506.0
159.0
30
Base Fragment
GTP
522.0
159.0
30
Base Fragment
PRPP
389.0
79.0
20
Loss of PO3
AICAR
257.0
79.0
25
Loss of PO3
13C-ATP (IS)
516.0
159.0
30
IS Response
Part 4: Data Analysis & Quality Control
Workflow Logic
The following diagram illustrates the decision matrix for data processing, ensuring that only valid signals are quantified.
Figure 2: Data Processing Workflow. Rigorous normalization against both Internal Standards (IS) and biological mass is required for accuracy.
Troubleshooting Guide
Split Peaks: Usually indicates pH mismatch. Ensure Mobile Phase A is strictly pH 9.0 using Ammonium Carbonate.
Low Sensitivity for ATP: ATP absorbs to steel. Use PEEK-lined tubing and deactivate glass vials if necessary.
RT Shift: HILIC requires long equilibration. Ensure at least 15-20 column volumes of re-equilibration between runs (see Gradient Profile).
References
Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform of bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7(5), 872–881. [Link]
Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols, 5(6), 1007-1012. [Link]
Human Metabolome Database (HMDB). Metabolite entries for IMP (HMDB0000175) and AMP (HMDB0000045). [Link]
Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research, 43(4), 2466–2485. [Link]
Unlocking the Antileukemic Potential of Substituted 6-Chloropurines: A Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and mechanistic analysis of substituted 6-chloropurines as potential antileu...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and mechanistic analysis of substituted 6-chloropurines as potential antileukemic agents. This guide is designed to be a practical resource, offering not only detailed protocols but also the scientific rationale behind the experimental choices.
Introduction: The Enduring Promise of Purine Analogs in Leukemia Therapy
Purine analogs have long been a cornerstone in the treatment of various hematological malignancies. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical cellular processes, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] 6-Chloropurine, a key intermediate in the synthesis of the widely used antileukemic drug 6-mercaptopurine, has itself demonstrated antileukemic properties.[2][3][4][5] The strategic substitution at various positions of the 6-chloropurine scaffold offers a promising avenue for developing novel derivatives with enhanced potency, selectivity, and improved pharmacological profiles.
This guide will explore the synthesis of these derivatives, detail the protocols for assessing their cytotoxic and pro-apoptotic activity against leukemia cell lines, and delve into the investigation of their mechanisms of action, with a focus on two key pathways: glutathione metabolism and kinase inhibition.
Part 1: Synthesis of Substituted 6-Chloropurines
The 6-chloropurine scaffold is a versatile starting point for a wide range of chemical modifications. The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups.[6]
Protocol 1: General Procedure for Nucleophilic Substitution at the C6 Position
This protocol describes a general method for the synthesis of 6-substituted purine derivatives from 6-chloropurine.
Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))
Reaction vessel with a reflux condenser and magnetic stirrer
Thin-layer chromatography (TLC) supplies
Silica gel for column chromatography
Appropriate solvents for extraction and chromatography
Procedure:
To a stirred solution of 6-chloropurine (1.0 equivalent) in a suitable anhydrous solvent, add the desired nucleophile (1.1-1.5 equivalents).
Add a suitable base (1.5-2.0 equivalents) to the reaction mixture. The choice of base will depend on the nucleophile and solvent used.
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 6-substituted purine derivative.
Note: The reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different nucleophiles.
Part 2: In Vitro Evaluation of Antileukemic Activity
A critical step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their biological activity. For potential antileukemic agents, the primary assessments involve determining their cytotoxicity against leukemia cell lines and their ability to induce apoptosis.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol 2: MTT Assay for Determining IC₅₀ Values
Materials:
Leukemia cell lines (e.g., CCRF-CEM, K562, HL-60)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
96-well cell culture plates
Substituted 6-chloropurine derivatives dissolved in DMSO
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
Microplate reader
Procedure:
Cell Seeding:
a. Harvest leukemia cells in the logarithmic growth phase and perform a cell count.
b. Seed the cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.[8]
c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Compound Treatment:
a. Prepare serial dilutions of the substituted 6-chloropurine derivatives in complete culture medium. It is recommended to perform initial experiments with a wide range of concentrations (e.g., 1:10 dilutions) to determine the approximate IC₅₀ value, followed by experiments with narrower ranges (e.g., 1:3 or 1:4 dilutions).[8]
b. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
c. Incubate the plates for 72 hours at 37°C and 5% CO₂.
MTT Addition and Incubation:
a. After the incubation period, add 20 µL of MTT solution to each well.
b. Incubate the plate for 4 hours at 37°C.
Solubilization and Absorbance Reading:
a. Add 100 µL of the solubilization solution to each well.
b. Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes may be necessary.[7]
c. Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
a. Subtract the absorbance of the blank from all readings.
b. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
c. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.
Protocol 3: Annexin V/PI Apoptosis Assay
Principle:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
Leukemia cell lines
Substituted 6-chloropurine derivatives
Annexin V-FITC (or another fluorochrome)
Propidium Iodide (PI)
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
Phosphate-Buffered Saline (PBS)
Flow cytometer
Procedure:
Cell Treatment:
a. Seed and treat leukemia cells with the substituted 6-chloropurine derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.
Cell Harvesting and Washing:
a. Harvest the cells by centrifugation.
b. Wash the cells twice with ice-cold PBS.
Staining:
a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
b. Transfer 100 µL of the cell suspension to a flow cytometry tube.
c. Add 5 µL of Annexin V-FITC and 5 µL of PI.
d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
a. Add 400 µL of 1X Binding Buffer to each tube.
b. Analyze the cells by flow cytometry within one hour.
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic or necrotic cells
Annexin V- / PI+: Necrotic cells
Part 3: Mechanistic Studies
Understanding the mechanism of action of novel compounds is crucial for their further development. For substituted 6-chloropurines, two important areas of investigation are their interaction with cellular glutathione and their potential to inhibit key kinases involved in leukemia cell survival and proliferation.
Glutathione Depletion
Some 6-chloropurine derivatives, such as 9-norbornyl-6-chloropurine (NCP), have been shown to exert their antileukemic effects by inducing glutathione (GSH) depletion in tumor cells.[8][9] This leads to increased oxidative stress and subsequent apoptosis.
Caption: Workflow to investigate the role of GSH depletion.
Kinase Inhibition
The purine scaffold is a common feature in many kinase inhibitors. Substituted purines have been developed to target various kinases, including Cyclin-Dependent Kinases (CDKs) and Casein Kinases (CKs), which are often dysregulated in cancer.[5]
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Several purine derivatives have been identified as potent CDK inhibitors.
Caption: Simplified CDK2 inhibition pathway.
Casein kinases, particularly CK1 and CK2, are involved in various cellular processes, including cell cycle control and DNA repair. Their overactivity has been linked to several cancers.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of substituted 6-chloropurines against a specific kinase.
Materials:
Recombinant active kinase (e.g., CDK2/Cyclin E, CK1δ/ε)
Kinase-specific substrate (peptide or protein)
Substituted 6-chloropurines
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
Kinase reaction buffer
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or antibody-based detection like ELISA or Western blot)
Procedure:
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
Add the substituted 6-chloropurine derivative at various concentrations. Include a vehicle control (DMSO).
Initiate the kinase reaction by adding ATP.
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific period.
Stop the reaction.
Detect and quantify the amount of phosphorylated substrate.
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes hypothetical IC₅₀ values for a series of substituted 6-chloropurines against various leukemia cell lines, illustrating a potential structure-activity relationship (SAR).
Compound
Substitution at C6
Substitution at N9
CCRF-CEM IC₅₀ (µM)
K562 IC₅₀ (µM)
HL-60 IC₅₀ (µM)
1
-Cl
-H
> 50
> 50
> 50
2a
-NH(CH₃)
-H
25.3
30.1
28.4
2b
-NH(Cyclopropyl)
-H
10.8
15.2
12.5
3a
-Cl
-Cyclopentyl
5.2
7.8
6.1
3b
-Cl
-Norbornyl
2.1
3.5
2.9
4a
-NH(CH₃)
-Norbornyl
1.5
2.2
1.8
4b
-NH(Cyclopropyl)
-Norbornyl
0.8
1.1
0.9
Note: This is illustrative data. Actual values must be determined experimentally. The data suggests that substitution at the N9 position with a bulky hydrophobic group like norbornyl enhances activity, and further substitution at the C6 position with small amino groups can further improve potency.
Conclusion
Substituted 6-chloropurines represent a promising class of compounds for the development of novel antileukemic agents. The synthetic accessibility of the 6-chloropurine scaffold allows for the generation of diverse chemical libraries. The protocols and workflows outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds. By systematically exploring the structure-activity relationships and understanding their molecular targets, researchers can advance the development of more effective and selective therapies for leukemia.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from [Link]
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
Annexin V-FITC Apoptosis Detection Kit. (n.d.). Retrieved from [Link]
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]
9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (2013, August 15). Anticancer Research. Retrieved from [Link]
9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. (2013, August 15). Anticancer Research. Retrieved from [Link]
Synthesis method of 6-chloropurine. (2009, December 16). Patsnap. Retrieved from [Link]
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
6-chloropurine. (n.d.). Google Patents.
Structure-activity relationships among purines related to 6-mercaptopurine. (1958). Cancer Research. Retrieved from [Link]
9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. (2013, August 10). ResearchGate. Retrieved from [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). MDPI. Retrieved from [Link]
Comparative study of 6-chloropurine and 6-mercaptopurine in acute leukemia in adults. (1959, August). Annals of Internal Medicine. Retrieved from [Link]
Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme. (2025, August 23). ResearchGate. Retrieved from [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MACAU. Retrieved from [Link]
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). ACS Publications. Retrieved from [Link]
Potential signaling pathways, biomarkers, natural drugs, and chronic myeloid leukemia therapeutics. (2025, October 26). Frontiers. Retrieved from [Link]
Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. (2021, June 7). Nature Communications. Retrieved from [Link]
Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cycli. (n.d.). eScholarship. Retrieved from [Link]
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023, August 19). MDPI. Retrieved from [Link]
Preclinical and Clinical Development of Cyclin-Dependent Kinase Modulators. (n.d.). Retrieved from [Link]
Biological Aspects of mTOR in Leukemia. (2018, August 14). MDPI. Retrieved from [Link]
Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. (2022, July 2). bioRxiv. Retrieved from [Link]
Inflammatory signaling pathways play a role in SYK inhibitor resistant AML. (2025, August 6). PDF. Retrieved from [Link]
Casein Kinase Inhibitors. (n.d.). Biocompare. Retrieved from [Link]
Clinical Use in Childhood ALL Morphological Types of Acute Lymphoblastic (aka Lymphocytic)blas Leukemia Attribution. (n.d.). Oncology. Retrieved from [Link]
Acute leukemia in the adult male. I. Comparative effect of 6-mercaptopurine and 6-chloropurine. (1963, February). Cancer. Retrieved from [Link]
Improving solubility of 9-(3-Bromophenyl)-6-chloro-9H-purine for assays
Introduction: Understanding Your Molecule Welcome to the Technical Support Center. You are likely encountering precipitation, variable assay data, or "flat-line" dose-response curves with 9-(3-Bromophenyl)-6-chloro-9H-pu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding Your Molecule
Welcome to the Technical Support Center. You are likely encountering precipitation, variable assay data, or "flat-line" dose-response curves with 9-(3-Bromophenyl)-6-chloro-9H-purine .
To solve this, we must first understand the physicochemical "personality" of this molecule. It is not merely a powder; it is a hydrophobic, planar "brick."
The Purine Core: Highly planar, promoting strong
stacking (crystal lattice energy is high).
The 6-Chloro Group: Increases lipophilicity (LogP) compared to the parent purine.
The 9-(3-Bromophenyl) Group: This is the critical solubility killer. It adds significant bulk and hydrophobicity, pushing the LogP likely above 3.5–4.0.
The Result: This compound hates water. It will "crash out" (precipitate) instantly if introduced incorrectly into aqueous media. The guide below details the specific protocols to maintain solubility in biological assays.
Part 1: Stock Solution Preparation
Q: What is the best solvent for a high-concentration stock?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the only recommended primary solvent.
Do not attempt to dissolve this compound directly in water, PBS, or ethanol (solubility in ethanol is often insufficient for high-concentration stocks).
Protocol 1: Preparing the Master Stock (10 mM)
Weighing: Weigh the solid into a glass vial (avoid plastic if possible for long-term storage to prevent leaching).
Solvent Addition: Add room temperature anhydrous DMSO to achieve a concentration of 10 mM .
Note: If you need higher (e.g., 50 mM), you may encounter saturation. 10 mM is the "Safe Zone."
Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5-10 minutes.
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.
Q: Is the 6-Chloro group stable in DMSO?
A: Yes, but with caveats.
The C6-Chlorine is an electrophile. While stable in pure DMSO, it is susceptible to nucleophilic aromatic substitution (
) over time if water or nucleophiles are present.
Storage: Store aliquots at -20°C or -80°C.
Freeze/Thaw: Limit to 3 cycles. Repeated moisture uptake from the air into hygroscopic DMSO will accelerate hydrolysis of the C-Cl bond.
Part 2: The "Crash" – Dilution into Assay Media
Q: I diluted my stock 1000x into PBS and it precipitated. Why?
A: You triggered "Mixing Shock."
Dropping a highly hydrophobic compound from 100% DMSO directly into 100% aqueous buffer causes rapid local supersaturation. The water molecules strip the DMSO shell away faster than the compound can disperse, causing it to aggregate.
Protocol 2: The Intermediate Dilution Step (The "Step-Down" Method)
Instead of a direct spike, use an intermediate dilution plate to lower the DMSO concentration gradually.
Workflow Visualization:
Figure 1: The Step-Down Dilution Strategy designed to prevent "Mixing Shock" precipitation.
Q: Can I use plastic tips?
A: Use Low-Retention Tips.
Hydrophobic purines tend to stick to standard polypropylene. Use low-retention tips and glass-coated plates if available. If using standard plastic, pre-wet the tip with the solvent before drawing the sample.
Part 3: Assay Buffer Optimization
Q: The compound dissolves but my IC50 curve is flat. Is it aggregating?
A: Likely, yes.
Planar purines are notorious "colloidal aggregators." They form microscopic micelles that sequester enzymes, leading to false positives (promiscuous inhibition).
Protocol 3: Anti-Aggregation Formulation
Modify your assay buffer to include the following before adding the compound:
Component
Concentration
Function
Detergent
0.01% Triton X-100 or 0.005% Tween-20
Disrupts colloidal aggregates; critical for enzyme assays.
Carrier Protein
0.1% BSA (Bovine Serum Albumin)
Acts as a "solubility chaperone." Prevents the compound from sticking to the plastic walls.
Co-Solvent
1-2% DMSO (Final)
Maintains solubility of the free compound.
Critical Warning: Chemical Reactivity
The 6-Chloro group is reactive toward thiols.
Avoid: High concentrations of DTT (Dithiothreitol) or
-Mercaptoethanol in your assay buffer if incubation times exceed 1 hour. The thiol can displace the chlorine, creating a different molecule (a 6-thioether purine) and altering your biological results.
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is less nucleophilic than DTT.
Part 4: Troubleshooting & QC
Q: How do I prove the compound is actually in solution?
A: Do not rely on the naked eye.
Micro-precipitates are invisible to the eye but ruin data. Use the Nephelometry Check or Absorbance Ratio .
Self-Validating QC Protocol:
Prepare your top concentration in the assay buffer (e.g., 10 µM).
Measure Absorbance at 650 nm (where the compound should not absorb).
Analysis:
OD650 < 0.005: Soluble.
OD650 > 0.01: Turbidity detected (Precipitation).
Remedy: If turbid, reduce concentration or increase detergent/DMSO.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Variable Replicates
Compound precipitating on plastic walls.
Add 0.1% BSA or switch to low-binding plates.
Loss of Potency
Compound crashed out upon dilution.
Use "Step-Down" dilution (Protocol 2).
Time-Dependent Potency Loss
Hydrolysis or reaction with DTT.
Remove DTT; check stability in buffer via LC-MS.
Steep Hill Slope (>2.0)
Colloidal aggregation.
Add 0.01% Triton X-100 to buffer.
References
National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Compound Solubility and Aggregation. Bethesda (MD)
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility).
Sigma-Aldrich Technical Bulletin.Handling and Solubility of Purine Derivatives. (General reference for 6-chloropurine properties).
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615. (Key reference for detergent use).
Stability of 9-(3-Bromophenyl)-6-chloro-9H-purine in aqueous solution
Topic: Stability & Handling in Aqueous Solution Introduction: The Stability-Solubility Paradox Welcome to the technical guide for 9-(3-Bromophenyl)-6-chloro-9H-purine . If you are working with this compound, you are like...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Handling in Aqueous Solution
Introduction: The Stability-Solubility Paradox
Welcome to the technical guide for 9-(3-Bromophenyl)-6-chloro-9H-purine . If you are working with this compound, you are likely developing kinase inhibitors or adenosine receptor ligands.
You are likely facing two competing challenges:
Hydrophobic Aggregation: The molecule is highly lipophilic (LogP > 3.5 estimated), causing it to precipitate in aqueous buffers.
Hydrolytic Instability: The C6-chloro group is an active "warhead" susceptible to Nucleophilic Aromatic Substitution (
), converting your active compound into its inactive 6-hydroxy (hypoxanthine) derivative.
This guide provides the mechanistic understanding and protocols required to navigate this paradox.
Module 1: Chemical Stability & Mechanism
The Degradation Pathway
The primary degradation pathway in aqueous solution is hydrolysis . The C6 position of the purine ring is electrophilic. Water (or hydroxide ions) attacks this position, displacing the chloride ion.
Critical Insight: The 3-bromophenyl group at position N9 acts as an electron-withdrawing group (EWG). This pulls electron density away from the purine core, making the C6 carbon more electrophilic than in unsubstituted 6-chloropurine. Consequently, this derivative degrades faster than the parent 6-chloropurine.
Visualizing the Mechanism
The following diagram illustrates the
mechanism and the critical transition state.
Figure 1: The Nucleophilic Aromatic Substitution (
) pathway converting the active 6-chloro compound to the inactive 6-hydroxy derivative.
pH Sensitivity Table
The rate of hydrolysis is strictly pH-dependent.
pH Environment
Mechanism
Stability Rating
Recommendation
Acidic (pH < 4)
Protonation of N7/N3 increases electrophilicity of C6.
Low
Avoid. Rapid degradation.
Neutral (pH 6-7.5)
Direct attack by . Slowest rate, but finite.
Moderate
Preferred working range.
Basic (pH > 8)
Attack by strong nucleophile .
Very Low
Critical Failure. Immediate hydrolysis.
Module 2: Solubility & Stock Management
The "Yellow Stock" Phenomenon
Users often report that DMSO stock solutions turn yellow over time.
Cause: Trace water in DMSO causes slow hydrolysis, releasing HCl (hydrochloric acid). The acid protonates the purine nitrogen, causing a bathochromic shift (yellowing).
Prevention: Use anhydrous DMSO (water < 0.05%) and store under inert gas (Argon/Nitrogen).
Protocol: The "Step-Down" Dilution
Directly adding aqueous buffer to a high-concentration DMSO stock often causes immediate precipitation ("crashing out"). Use this protocol to maintain solubility.
Primary Stock: Dissolve solid compound in 100% DMSO to 10 mM . Vortex until clear.
Intermediate Dilution: Dilute the Primary Stock 1:10 into 100% Ethanol or PEG-400 (Result: 1 mM).
Why? Ethanol/PEG bridges the polarity gap between DMSO and water.
Final Working Solution: Slowly add the Intermediate Solution to your aqueous buffer while vortexing rapidly.
Target: Final organic solvent concentration < 1% (if possible) or < 5%.
Module 3: Troubleshooting & Diagnostics
Diagnostic Decision Tree
Use this logic flow to determine if your experimental issues are due to solubility or chemical instability.
Figure 2: Troubleshooting logic for distinguishing physical aggregation from chemical degradation.
FAQ: Frequently Asked Questions
Q: Can I freeze aqueous aliquots of this compound?A: NO.
Freezing aqueous solutions causes "cryoconcentration." As water freezes, the solute concentrates in the remaining liquid pockets, changing the local pH and forcing precipitation. Upon thawing, the compound often fails to redissolve.
Q: My LC-MS shows a peak with M-18 mass difference. What is it?A: It is likely the hydrolysis product.
The conversion is
.
Mass Change:
amu.
This confirms the
hydrolysis has occurred.
Q: Why is the hydrolysis product eluting earlier on my Reverse Phase HPLC?A: The 6-chloro group is lipophilic. The hydrolysis product (6-hydroxy/keto) is capable of hydrogen bonding and is significantly more polar. Therefore, it interacts less with the C18 column and elutes earlier.
References
Legraverend, M., et al. (2006). "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.
Kierzek, R., et al. (2000). "Polymer-supported synthesis of 2,6,9-trisubstituted purines." Tetrahedron Letters, 41(22), 4395-4398. (Demonstrates reactivity of C6-Cl in solid phase).
Bakkestuen, A. K., et al. (2005).[1] "Synthesis, biological activity, and SAR of antimycobacterial 9-arylpurines." Journal of Medicinal Chemistry, 48(7), 2710-2723.[1] (Details solubility and handling of 9-aryl derivatives).
Cayman Chemical. (2023).[1] "6-Chloropurine Product Information & Stability Data." Cayman Chemical Technical Data Sheet.
Technical Support Center: 9-(3-Bromophenyl)-6-chloro-9H-purine
Subject: Degradation Pathways & Stability Troubleshooting Introduction Welcome to the technical support hub for 9-(3-Bromophenyl)-6-chloro-9H-purine . This compound is a critical scaffold in kinase inhibitor discovery an...
Welcome to the technical support hub for 9-(3-Bromophenyl)-6-chloro-9H-purine . This compound is a critical scaffold in kinase inhibitor discovery and adenosine receptor antagonism. Its utility, however, is governed by two reactive "warheads" inherent to its structure:
The C6-Chloro group: An electrophile susceptible to nucleophilic attack (hydrolysis and bioconjugation).
The 3-Bromophenyl moiety: A photolabile handle susceptible to radical-mediated cleavage.
This guide details the three primary degradation pathways you will encounter: Hydrolytic Dehalogenation , Photolytic Debromination , and Metabolic Conjugation .
Module 1: Hydrolytic Instability (The Storage Issue)
The Problem:
Users often report the appearance of a polar impurity (M-18 or M+16 mass shift depending on ionization) after prolonged storage in DMSO/Water mixtures or aqueous buffers.
The Mechanism (
):
The C6-position of the purine ring is electron-deficient, activated by the four ring nitrogens. In aqueous media, water or hydroxide ions act as nucleophiles, attacking C6. This displaces the chloride ion, forming 6-hydroxy-9-(3-bromophenyl)purine. Due to lactam-lactim tautomerism, this predominantly exists as the hypoxanthine derivative (6-oxo form).
Key Insight: This reaction is pH-dependent. Under basic conditions (pH > 8), the hydroxide ion is a stronger nucleophile, accelerating degradation significantly [1].
Interactive Pathway Diagram (Hydrolysis)
Figure 1: Nucleophilic Aromatic Substitution (
) mechanism converting the chloropurine to its hypoxanthine analog.
Experimental Protocol: Hydrolysis Monitoring
Preparation: Dissolve compound to 10 mM in DMSO. Dilute to 100 µM in PBS (pH 7.4).
Incubation: Incubate at 37°C.
Sampling: Inject 10 µL onto HPLC at t=0, 4h, 24h.
Detection: Monitor at 254 nm. The hydrolytic product (Hypoxanthine) is more polar and will elute earlier than the parent.
Module 2: Photolytic Degradation (The Handling Issue)
The Problem:
"I observed a mass shift of -79 Da (loss of Br) + 1 Da (H) after leaving the sample on the bench."
The Mechanism (Radical Homolysis):
Aryl bromides are sensitive to UV and ambient visible light. Photon absorption leads to the homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This radical abstracts a hydrogen atom from the solvent (DMSO, Methanol, or buffer), resulting in debromination [2].
Key Insight: The C-Br bond is significantly weaker than the C-Cl bond. Therefore, you will see debromination before dechlorination under light stress.
Interactive Pathway Diagram (Photolysis)
Figure 2: Radical-mediated photodehalogenation pathway driven by light exposure.
Troubleshooting Steps:
Amber Glassware: Always store stock solutions in amber vials.
Actinometry Check: If degradation is suspected, run a parallel control wrapped in aluminum foil. If the foil-wrapped sample is stable while the exposed one degrades, it is a photolysis issue.
The Problem:
"The compound disappears rapidly in liver microsomes or cell lysates, but I don't see the hydrolysis product."
The Mechanism (Glutathione Conjugation):
In biological systems, the 6-chloropurine core is a "soft" electrophile. It reacts rapidly with Glutathione (GSH), which is abundant in cells (1-10 mM). This reaction can be spontaneous or catalyzed by Glutathione S-Transferase (GST) [3]. The result is a Glutathione adduct , which is often rapidly exported from cells.
Key Insight: The formation of the GSH adduct (Mass Shift: +307 Da - 35 Da (Cl) = +272 Da ) is a definitive marker of this pathway.
Interactive Pathway Diagram (Metabolism)
Figure 3: Glutathione conjugation pathway common to 6-halopurines in biological matrices.
FAQ & Troubleshooting Guide
Symptom
Probable Cause
Verification Step
Solution
LC-MS shows M+272 peak
GSH Conjugation
Check if sample contains cell lysate or thiol buffers (DTT/BME).
Use thiol-free buffers; treat cells with BSO (GSH synthesis inhibitor) to validate.
LC-MS shows M-34 peak
Hydrolysis (Cl OH)
Check pH. Is it > 7.4? Did sample sit in water > 4h?
Store in 100% DMSO at -20°C. Prepare aqueous dilutions immediately before use.
LC-MS shows M-78 peak
Photolysis (Br H)
Was the sample exposed to sunlight or fluorescent light?
Strictly protect from light. Use amber tubes.
Precipitation in Buffer
Poor Solubility
Visual inspection.
This scaffold is lipophilic. Ensure DMSO final concentration is 0.1% or use cyclodextrin carriers.
References
Legraverend, M., et al. "Synthesis and in vitro stability of 6-chloropurine nucleosides." Bioorganic & Medicinal Chemistry, 2000. (Context:
mechanism on purines).
Albini, A., & Fagnoni, M. "Photochemically Mediated Radical Reactions of Aryl Halides." Handbook of Synthetic Photochemistry, 2010. 1
Gunnarsdottir, S., et al. "Glutathione conjugation of 6-chloropurine derivatives." Drug Metabolism and Disposition, 2003. 2
Technical Support Center: Off-Target Effects of Purine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of these compounds. Our goal is to equip you with the knowledge and tools to anticipate, identify, and mitigate these effects in your experiments.
Section 1: Understanding the "Why" of Off-Target Effects
FAQ 1: Why are purine-based inhibitors prone to off-target effects?
Purine analogs are a well-established class of kinase inhibitors due to their structural similarity to adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[1][2][3] This mimicry, however, is a double-edged sword. The ATP-binding pocket is highly conserved across the human kinome, which consists of over 500 protein kinases.[4] Consequently, inhibitors designed to compete with ATP at this site have a higher likelihood of binding to and inhibiting multiple kinases beyond the intended target.[4][5] This promiscuity can lead to unexpected biological responses and potential toxicities.[5][6]
FAQ 2: What are the common off-target kinase families for purine analogs?
While the specific off-target profile is unique to each compound, certain kinase families are more frequently inhibited by purine-based compounds. These often include cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Src-family kinases.[7] For example, some purine-based compounds designed to target one kinase have shown potent inhibition of JAK2 and JAK3.[7] It's crucial to be aware of the potential for cross-reactivity within these and other kinase families during your research.
Section 2: Proactive Strategies to Mitigate Off-Target Issues
A proactive approach to understanding your inhibitor's selectivity early in the research process can save significant time and resources.
Guide 1: How to Choose the Right Purine-Based Inhibitor
Not all purine-based inhibitors are created equal. When selecting a compound for your studies, it is essential to consider its selectivity profile.
Consult Public Databases: Resources like the Kinase Inhibitor Database (KIDB) and large-scale profiling studies can provide initial insights into the selectivity of commercially available inhibitors.[8]
Prioritize Selectivity Data: Whenever possible, choose inhibitors that have been extensively profiled across the kinome.[8][9] A compound with a published, narrow spectrum of activity is generally a better starting point than one with a poorly defined or broad profile.
Consider Structurally Unrelated Inhibitors: Plan to use a structurally distinct inhibitor targeting the same primary kinase as a control.[10] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
Guide 2: The Importance of Kinome Profiling
The most direct way to understand the off-target effects of your purine-based inhibitor is through kinome profiling.[10][11] This involves screening your compound against a large panel of kinases to determine its inhibitory activity.[12]
Biochemical vs. Cellular Assays:
Biochemical assays are performed in a cell-free system and are a good first step to broadly assess potential interactions.[11][13] However, they may not fully reflect the inhibitor's behavior in a cellular environment due to factors like physiological ATP concentrations.[4]
Cellular assays , such as NanoBRET, provide a more physiologically relevant picture of target engagement within intact cells.[14][15][16]
Interpreting the Data: A comprehensive kinome scan will provide IC50 or Kd values against a wide range of kinases. Pay close attention to any kinases that are inhibited with a potency similar to your primary target.
Table 1: Example Kinome Profiling Data for a Hypothetical Purine-Based Inhibitor
Kinase Target
IC50 (nM)
Kinase Family
Potential Implication
Primary Target Kinase A
15
TK
On-target activity
Off-Target Kinase B
50
CMGC
Potential for cell cycle effects
Off-Target Kinase C
120
AGC
Possible impact on cell survival pathways
Off-Target Kinase D
>1000
CAMK
Likely not a significant off-target
This table illustrates how to organize and begin interpreting kinome profiling results. Any kinase with an IC50 value within a close range of the primary target should be considered a potential off-target.
Section 3: Reactive Troubleshooting for Unexpected Phenotypes
Even with careful planning, you may observe unexpected or contradictory results in your experiments. The following guides provide a systematic approach to troubleshooting these issues.
Guide 3: Is it an On-Target or Off-Target Effect?
When faced with an unexpected phenotype, the first step is to determine if it's a consequence of inhibiting your primary target or an off-target kinase.
Experimental Workflow: On-Target vs. Off-Target Validation
Caption: A workflow for dissecting on-target versus off-target effects.
Dose-Response Analysis: A clear relationship between the inhibitor concentration and the phenotype is a prerequisite for further investigation, though it doesn't distinguish between on- and off-target effects.[10]
Rescue Experiments: This is a definitive method to confirm on-target effects. By introducing a version of the target kinase that is resistant to the inhibitor, you can determine if the phenotype is reversed.[10]
Knockdown/Knockout Models: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of a suspected off-target kinase can help confirm its role in the observed phenotype.[10]
Guide 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical technique that allows you to verify that your inhibitor is binding to its intended target within the complex environment of a cell.[17][18] The principle is that a protein becomes more thermally stable when bound to a ligand.[17][18]
Cell Treatment: Treat cultured cells with your purine-based inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
Heat Challenge: Heat the cell lysates across a temperature gradient (e.g., 40°C to 70°C).[17]
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction, typically by Western blotting or mass spectrometry.[17][19]
Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control, indicating that the inhibitor has bound to and stabilized the target protein.
CETSA Workflow Diagram
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
FAQ 3: My biochemical assay shows potent inhibition, but I don't see the expected cellular effect. What could be the reason?
This is a common issue that can arise from several factors:
Cell Permeability: The inhibitor may not be efficiently entering the cells.
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than what is typically used in biochemical assays.[4] This can lead to a significant rightward shift in the IC50 value in a cellular context.
Drug Efflux: Cells may actively pump the inhibitor out through efflux pumps.
Protein Binding: The inhibitor may bind to other cellular components, reducing its free concentration.
To address this, consider performing a cellular target engagement assay like CETSA to confirm that the inhibitor is reaching and binding to its target in your cell model.[18][20]
FAQ 4: Can off-target effects ever be beneficial?
Yes, what is initially considered an "off-target" effect can sometimes be harnessed for therapeutic benefit, a concept known as polypharmacology.[21] For example, some successful kinase inhibitors achieve their efficacy by inhibiting multiple kinases in a disease-relevant pathway.[13][22] If you discover a potent and unexpected off-target effect, it may be worth investigating its potential role in the biological system you are studying.[5]
Section 4: Advanced Considerations
Paradoxical Pathway Activation: In some cases, kinase inhibitors can paradoxically lead to the activation of a signaling pathway.[5][23] This can occur through various mechanisms, including the disruption of negative feedback loops or the stabilization of a kinase in an active conformation.
Computational Prediction: In silico methods, such as molecular docking and machine learning models, can be used to predict potential off-targets for a given inhibitor.[21][24][25] While not a substitute for experimental validation, these approaches can help prioritize which off-targets to investigate.[21][24]
This technical support guide provides a framework for understanding and troubleshooting the off-target effects of purine-based kinase inhibitors. By employing a combination of careful inhibitor selection, comprehensive profiling, and systematic experimental validation, you can increase the confidence in your research findings and accelerate your drug development efforts.
References
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.).
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.).
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. (n.d.).
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (2022, September 13).
An In-Depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors - Benchchem. (n.d.).
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - Aaltodoc. (n.d.).
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
Kinome Profiling - PMC. (n.d.).
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - Research journals - PLOS. (2017, August 7).
Mapping the Protein Kinome: Current Strategy and Future Direction - PMC. (2023, March 17).
Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - Frontiers. (2022, December 23).
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3).
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.).
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications. (2021, July 28).
Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC. (n.d.).
Kinome Profiling Service | MtoZ Biolabs. (n.d.).
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
The cellular thermal shift assay of MEK in the presence of inhibitors,... - ResearchGate. (n.d.).
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
Gain 'Kinome' insights with the PamStation® - Measuring kinase activity provides deeper understanding of cellular signaling and target interaction, allowing pathway elucidation and biomarker discovery. - Pamgene. (n.d.).
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC. (2023, November 16).
The KINOMEscan and KEA3 Appyters - YouTube. (2020, August 11).
Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (n.d.).
Abstract A072: Decoding human kinome specificities through a computational data-driven approach and unveiling kinase activity in pancreatic ductal adenocarcinoma - AACR Journals. (2024, September 15).
Purine Analogues as Kinase Inhibitors: A Review - PubMed. (n.d.).
HDAC specificity and kinase off-targeting by purine-benzohydroxamate anti-hematological tumor agents - PubMed. (2024, January 5).
Purine analogues as kinase inhibitors: A review - Taipei Medical University. (2015, October 1).
Purine Analogues as Kinase Inhibitors: A Review | Request PDF - ResearchGate. (2025, August 8).
Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors - Benchchem. (n.d.).
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (n.d.).
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (n.d.).
Design strategies for protein kinase inhibitors - PubMed - NIH. (2004, September 15).
The Logic and Design of Analog-Sensitive Kinases and Their Small Molecule Inhibitors - Shokat Lab. (n.d.).
Effects of a CK2-specific inhibitor, TBI, on the purinosome formation... - ResearchGate. (n.d.).
How to increase the permeability of purine analogs in cells
Technical Support Center: Purine Analog Permeability & Uptake Guide Introduction: The "Polarity Paradox" of Purine Analogs Welcome to the technical support center. If you are reading this, you are likely facing the "pola...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purine Analog Permeability & Uptake Guide
Introduction: The "Polarity Paradox" of Purine Analogs
Welcome to the technical support center. If you are reading this, you are likely facing the "polarity paradox." Purine analogs (e.g., antivirals like acyclovir, anticancers like fludarabine) require intracellular phosphorylation to become active nucleotides. However, the very modifications that make them potent often render them too hydrophilic to cross the plasma membrane passively, or they become substrates for efflux pumps.
This guide moves beyond basic cell culture advice into the mechanistic "why" and "how" of drug transport. We will address permeability through three lenses: Transporter Dependency , Prodrug Chemistry (ProTides) , and Efflux Evasion .
Part 1: Troubleshooting & FAQs
Category 1: Transporter-Dependent Uptake
Q1: My purine analog shows potent IC50 in HepG2 cells but is inactive in my resistant tumor line. The target kinase is expressed in both. What is happening?
Diagnosis: You are likely facing a Nucleoside Transporter (NT) deficiency .
Most hydrophilic purine analogs cannot diffuse passively. They rely on:
Profile your cell line: Use qPCR or Western Blot to check for SLC29A1 (hENT1) and SLC29A2 (hENT2). Many resistant tumors downregulate these to prevent drug entry.
Switch to a "Transporter-Independent" Analog: If NTs are absent, you must modify the scaffold to bypass them (see ProTide section below) or use a lipid-conjugated form.
Q2: Can I just increase the concentration to force the drug in?Answer: Generally, no. Passive diffusion of polar nucleosides is negligible. Increasing concentration often leads to off-target surface toxicity without increasing the intracellular triphosphate pool. You need a delivery vector, not a higher dose.
Category 2: Chemical Modification & ProTide Technology[1]
Q3: I synthesized a monophosphate version of my analog to skip the first kinase step, but it’s even less permeable. Why?Answer: You have introduced a phosphate group, which is negatively charged at physiological pH. Cell membranes repel anionic molecules.
The Solution: You must "mask" the phosphate. This is the basis of ProTide technology (e.g., Sofosbuvir, Remdesivir).
Q4: How do I design a ProTide to ensure it releases the drug inside the cell?Answer: A ProTide attaches an aryl group and an amino acid ester to the phosphate.[1]
Mechanism: It enters via passive diffusion (lipophilic).
Activation: It requires specific intracellular enzymes.
Step 1:CES1 (Carboxylesterase 1) or CatA (Cathepsin A) hydrolyzes the ester.[2][3]
Step 2: Spontaneous cyclization and loss of the aryl group.
Step 3:HINT1 (Histidine Triad Nucleotide Binding Protein 1) cleaves the P-N bond to release the monophosphate.[2][1][3]
Troubleshooting: If your ProTide enters but is inactive, check if your cell line expresses CES1 (liver-abundant) or CatA .
Category 3: Efflux & Retention[4]
Q5: My drug enters the cell (confirmed by uptake assay) but washes out immediately. Is this P-gp?Answer: Likely. Purine analogs are frequent substrates for MDR1 (P-gp/ABCB1) and BCRP (ABCG2) .
The Fix:
Chemical Modification: Remove Hydrogen-bond donors (HBD). P-gp recognition correlates strongly with the number of HBDs. Methylating exposed amines can reduce efflux liability.
Inhibitor Co-dosing: For in vitro validation only, co-treat with Tariquidar (P-gp inhibitor) or Ko143 (BCRP inhibitor). If potency is restored, efflux is your problem.
Part 2: Technical Deep Dive & Visualization
Visualizing the Uptake & Activation Pathways
The following diagram illustrates the three critical paths a purine analog takes: Transporter-mediated uptake, ProTide diffusion, and the Efflux "trap."
Caption: Figure 1. Comparative pathways of standard Purine Analogs vs. ProTides. Note that ProTides bypass the hENT transporter bottleneck but require specific intracellular enzymes (CES1, HINT1) for activation.
Table 1: Transporter Specificity for Purine Analogs
To validate if your strategy worked, you must measure the intracellular Triphosphate (TP) pool, not just total uptake.
Objective: Quantify the active triphosphate metabolite while preventing ATP degradation during harvest.
Materials:
Target Cells (1 x 10^6 per well)
Quenching Solution: 70% Methanol (pre-chilled to -20°C) containing 20 nM Internal Standard (e.g., 13C-labeled analog).
Extraction Buffer: Ammonium Bicarbonate (pH 7.4).
Workflow:
Rapid Wash: Aspirate media. Wash cells once rapidly (<5 seconds) with ice-cold PBS. Do not prolong this step or drug will efflux.
Metabolism Quench (Critical): Immediately add 500 µL of -20°C 70% Methanol . This precipitates proteins and stops kinase/phosphatase activity instantly.
Extraction: Scrape cells (if adherent) and collect the lysate. Vortex for 30 seconds.
Incubation: Keep on dry ice or at -80°C for at least 30 minutes to ensure complete extraction.
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
Evaporation: Dry the supernatant under nitrogen flow (keep cool) and reconstitute in mobile phase for LC-MS/MS.
Self-Validation Check:
Monitor the ATP/ADP ratio in your sample. If ADP is high, your quenching was too slow, and your analog's triphosphate data is likely compromised.
References
McGuigan, C., et al. (2014). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. NIH National Library of Medicine. Link
Murakami, E., et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir). Journal of Biological Chemistry. Link
Pastor-Anglada, M., & Pérez-Torras, S. (2015). Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets. Frontiers in Pharmacology. Link
Li, F., et al. (2021). Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models. ACS Publications.[4] Link
Gong, Y., et al. (2025).[5] Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. Link
A Comparative Guide to the ¹H NMR Spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine
For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine, a substituted purine derivative of interest in medicinal chemistry. By comparing its spectral features with those of related analogues, we provide a framework for understanding the subtle electronic effects that govern chemical shifts in this important class of molecules.
Deciphering the ¹H NMR Spectrum: A Structural Perspective
The structure of 9-(3-Bromophenyl)-6-chloro-9H-purine dictates a unique ¹H NMR spectrum. The purine core, a fused bicyclic aromatic system, and the substituted phenyl ring each contribute distinct signals. The position of these signals (chemical shift, δ) is highly sensitive to the electronic environment of the protons, which is modulated by the electronegative chlorine and bromine atoms, as well as the aromatic ring currents.
A detailed analysis of the expected ¹H NMR spectrum reveals key insights into the molecule's architecture. The purine ring protons, H-2 and H-8, are expected to appear as sharp singlets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[1][2] This significant downfield shift is a consequence of the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic purine system.
The protons of the 3-bromophenyl group will present a more complex pattern. Due to the bromine substituent, the four protons on this ring are chemically non-equivalent and will exhibit spin-spin coupling. Their chemical shifts are anticipated to be in the aromatic region, generally between δ 7.0 and 8.0 ppm.[3][4] The bromine atom's electron-withdrawing nature will influence the precise chemical shifts of the adjacent protons.
Comparative Spectral Analysis: The Influence of Substituents
To fully appreciate the spectral characteristics of 9-(3-Bromophenyl)-6-chloro-9H-purine, a comparison with simpler, related molecules is instructive.
Compound
Proton
Chemical Shift (δ, ppm)
Multiplicity
Purine
H-2
9.207
s
H-6
8.993
s
H-8
8.703
s
6-Chloropurine
H-2
8.786
s
H-8
8.741
s
3-Bromoaniline
Aromatic H
6.54 - 6.94
m
Data sourced from ChemicalBook.[1][2][3] Note: Solvent is DMSO-d₆ for purine and 6-chloropurine, and likely CDCl₃ for 3-bromoaniline.
The data clearly demonstrates the impact of the 6-chloro substituent. In 6-chloropurine, the H-2 and H-8 signals are shifted upfield compared to the parent purine.[1][2] This is due to the complex interplay of inductive and resonance effects of the chlorine atom. The introduction of the 3-bromophenyl group at the N9 position is expected to further influence the chemical shifts of the purine protons, primarily H-8, due to proximity and potential through-space electronic effects. The differentiation between N7 and N9 substituted purines is critical, and 2D NMR techniques like HMBC are often definitive in establishing the correct isomer.[5][6]
A study on the related compound, 9-(4-bromophenyl)-6-chloro-9H-purine-8-carbonitrile, showed the H-2 proton resonating at δ 8.92 ppm.[7] This provides a valuable reference point for estimating the chemical shift of the H-2 proton in our target molecule. The electronic effect of the 3-bromo versus the 4-bromo substituent will cause slight variations in the observed chemical shifts.
Visualizing Proton Assignments
The following diagram illustrates the predicted assignment of proton signals in the ¹H NMR spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine.
Caption: Predicted ¹H NMR signal assignments for 9-(3-Bromophenyl)-6-chloro-9H-purine.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine, the following protocol is recommended.
1. Sample Preparation:
Weigh approximately 5-10 mg of the compound.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9][10]
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.
2. NMR Spectrometer Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).[11]
3. Data Acquisition:
Acquire the ¹H NMR spectrum using a standard pulse sequence.
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-64 scans are usually sufficient.
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the absorptive mode.
Perform baseline correction to obtain a flat baseline.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Reference the spectrum by setting the TMS peak to 0 ppm.
Conclusion
The ¹H NMR spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine is a rich source of structural information. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by making careful comparisons with related compounds, researchers can confidently assign the observed signals to the corresponding protons in the molecule. The provided experimental protocol offers a robust method for obtaining high-quality spectral data, which is the first critical step in the comprehensive characterization of novel chemical entities. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of purine derivatives, facilitating more efficient and accurate drug discovery and development.
References
PubMed. (2019). High pressure response of 1H NMR chemical shifts of purine nucleotides. Biophysical Chemistry, 254, 106261. [Link]
Magnetic Resonance in Chemistry. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. [Link]
ResearchGate. H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). [Link]
ResearchGate. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]
MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(14), 4125. [Link]
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. [Link]
Ovid. 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [Link]
PubMed. (1974). Stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine-and pyrimidine-derivatives. [Link]
MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]
A Comparative Guide for Oncology Researchers: Evaluating 9-(3-Bromophenyl)-6-chloro-9H-purine Against Established Purine Analogs
This guide offers a comprehensive framework for the preclinical evaluation of novel purine analogs in oncology, using the investigational compound 9-(3-Bromophenyl)-6-chloro-9H-purine as a central case study. We will dis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide offers a comprehensive framework for the preclinical evaluation of novel purine analogs in oncology, using the investigational compound 9-(3-Bromophenyl)-6-chloro-9H-purine as a central case study. We will dissect its potential therapeutic profile by comparing it against three cornerstone purine analogs: Fludarabine, Cladribine, and 6-Mercaptopurine. This document is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the strategic rationale and detailed methodologies required for a rigorous assessment.
Introduction: The Enduring Legacy of Purine Analogs in Oncology
Purine analogs represent a class of antimetabolites that have been fundamental to cancer chemotherapy for decades[1][2]. By mimicking endogenous purine bases, these agents deceptively enter cellular metabolic pathways, primarily disrupting nucleic acid synthesis and leading to the death of rapidly proliferating cancer cells[1]. The initial development of compounds like 6-mercaptopurine laid the groundwork for subsequent generations of analogs with improved efficacy and varied mechanisms of action[2].
The continuous evolution of this class is driven by the need for agents with greater selectivity, reduced toxicity, and efficacy against resistant tumors. This guide addresses the critical process of evaluating a new chemical entity, 9-(3-Bromophenyl)-6-chloro-9H-purine, by situating it within the existing landscape of clinically validated purine-based therapies.
Part 1: Profiling the Investigational Compound: 9-(3-Bromophenyl)-6-chloro-9H-purine
While 9-(3-Bromophenyl)-6-chloro-9H-purine is an investigational compound with limited public data, its structure allows for informed hypotheses regarding its synthesis, mechanism, and therapeutic potential. The 6-chloropurine core is a highly versatile scaffold in medicinal chemistry, known for its role as a key intermediate in the synthesis of numerous bioactive molecules, including anticancer agents[3]. The addition of a 9-aryl substituent, in this case, a 3-bromophenyl group, is a common strategy to enhance potency, modulate selectivity, and improve pharmacokinetic properties by exploring specific interactions within target protein binding pockets[4][5].
Hypothesized Mechanism of Action
Based on its structural similarity to other purine analogs, 9-(3-Bromophenyl)-6-chloro-9H-purine could exert its anticancer effects through several mechanisms:
Kinase Inhibition: Many N9-substituted purines function as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. The bromophenyl moiety could confer selectivity for the ATP-binding pocket of specific kinases.
Disruption of DNA Synthesis: Like classic purine analogs, it could be metabolized intracellularly to its ribonucleotide, which could then inhibit enzymes crucial for the de novo purine biosynthesis pathway.
Induction of Apoptosis: By causing cellular stress through DNA damage or metabolic disruption, the compound could trigger programmed cell death (apoptosis).
Caption: Hypothesized mechanisms of action for 9-(3-Bromophenyl)-6-chloro-9H-purine.
A Roadmap for Preclinical Evaluation
A structured, multi-faceted approach is essential to characterize the anticancer profile of a novel compound. The following workflow outlines a logical sequence of experiments to move from initial screening to mechanistic understanding.
Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.
Part 2: Comparative Analysis with Benchmark Purine Analogs
To understand the potential clinical positioning of 9-(3-Bromophenyl)-6-chloro-9H-purine, it is crucial to compare its (hypothesized) properties against well-established purine analogs. Each of these drugs has a distinct profile of activity, mechanism, and clinical application.
Fludarabine:
Fludarabine is a prodrug that is converted to its active triphosphate form, F-ara-ATP. This active metabolite primarily inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase[6][7]. Its incorporation into both DNA and RNA leads to chain termination and apoptosis[8][15].
Caption: The metabolic activation and mechanism of action of Fludarabine.
Cladribine:
Cladribine is a deoxyadenosine analog resistant to degradation by adenosine deaminase (ADA)[16]. It is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-CdATP. Accumulation of 2-CdATP in lymphocytes disrupts DNA repair and synthesis, leading to an accumulation of DNA strand breaks and subsequent apoptosis[10][11].
Caption: The mechanism of action of Cladribine, leading to DNA damage and apoptosis.
6-Mercaptopurine (6-MP):
6-MP acts as a purine antagonist. It is converted to its active nucleotide form, thioinosine monophosphate (TIMP), by the enzyme HGPRT[12]. TIMP inhibits multiple steps in the de novo purine synthesis pathway, thereby depriving the cell of essential adenine and guanine nucleotides required for DNA and RNA synthesis[13][14].
Caption: The antimetabolite mechanism of action of 6-Mercaptopurine.
Part 3: Essential Experimental Protocols for Comparative Efficacy
The following protocols are foundational for assessing the anticancer activity of any novel compound. They are designed to be self-validating by including appropriate controls, ensuring the trustworthiness of the generated data.
Protocol 1: Cell Viability Assessment (MTT Assay)
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[19]. The intensity of the color is directly proportional to the number of living, metabolically active cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Detailed Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (9-(3-Bromophenyl)-6-chloro-9H-purine and comparators) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and medium-only blank wells.
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form[20].
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader[19].
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Scientific Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V[21]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, whose membranes are compromised[22].
Detailed Protocol:
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with ice-cold PBS.
Cell Staining: Resuspend the cell pellet (1 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer[21]. Add 5 µL of FITC Annexin V and 5 µL of PI solution[23].
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[21][23].
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants[21].
Data Analysis: Quantify the percentage of cells in each quadrant:
Lower-Left (Annexin V- / PI-): Viable cells.
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
Scientific Rationale: This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content[24]. Anticancer agents often induce cell cycle arrest at specific checkpoints, which can be detected as an accumulation of cells in a particular phase.
Detailed Protocol:
Cell Treatment: Culture and treat cells as described in the apoptosis protocol.
Cell Harvesting: Harvest cells, wash with PBS, and count them.
Fixation: Resuspend approximately 1 x 10⁶ cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight)[25].
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA)[25].
Incubation: Incubate for 30 minutes at room temperature, protected from light.
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
Data Analysis: Generate a histogram of cell count versus DNA content. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Part 4: Data Interpretation and Future Directions
The successful evaluation of 9-(3-Bromophenyl)-6-chloro-9H-purine hinges on the integrated interpretation of data from these foundational assays. A potent IC50 value against a panel of cancer cell lines is the first step. This must be followed by mechanistic evidence. For instance, a significant increase in the Annexin V-positive population confirms that the compound's cytotoxicity is mediated by apoptosis. Concurrently, cell cycle analysis might reveal an arrest in the G2/M phase, suggesting a potential disruption of mitotic machinery, possibly through CDK inhibition.
Should these initial results be promising, further studies, such as target-based kinase inhibition assays, would be warranted to confirm the hypothesized mechanism of action[26][27]. Comparing these results directly to the profiles of fludarabine, cladribine, and 6-MP will help to define the unique therapeutic niche for this novel agent.
The field of purine analog research continues to advance, with new strategies focusing on creating hybrid molecules that combine the purine scaffold with other pharmacophores to achieve multi-targeted activity or to inhibit specific oncogenic pathways like PI3K or EGFR[5]. The systematic evaluation outlined in this guide provides the robust framework necessary to identify and validate the next generation of purine analogs that can overcome existing limitations and improve outcomes for cancer patients.
References
Wikipedia. (2024). Mercaptopurine. Retrieved from Wikipedia. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Cladribine? Retrieved from Patsnap Synapse. [Link]
Wikipedia. (2024). Cladribine. Retrieved from Wikipedia. [Link]
Al-Salama, Z. T., & Scott, L. J. (2023). Cladribine. In StatPearls. StatPearls Publishing. [Link]
Plunkett, W., & Saunders, P. P. (1995). Cellular and clinical pharmacology of fludarabine. Seminars in Oncology, 22(2 Suppl 7), 1-13. [Link]
Wikipedia. (2024). Fludarabine. Retrieved from Wikipedia. [Link]
Kim, H. J., & Lee, G. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 46(1), e55. [Link]
National Center for Biotechnology Information. (n.d.). Fludarabine. PubChem Compound Summary for CID 657237. [Link]
Patsnap Synapse. (2024, June 14). What is Fludarabine Phosphate used for? Retrieved from Patsnap Synapse. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Fludarabine Phosphate? Retrieved from Patsnap Synapse. [Link]
Soelberg, K., & Sorensen, P. S. (2012). Cladribine in the treatment of multiple sclerosis. Therapeutic Advances in Neurological Disorders, 5(1), 19-30. [Link]
Leist, T. P., & Weissert, R. (2011). Cladribine: mode of action and implications for treatment of multiple sclerosis. Clinical Neuropharmacology, 34(1), 28-35. [Link]
Paterson, A. R. P., & Hori, A. (1962). The Mechanism of Action of 6-Mercaptopurine. Cancer Research, 22(9), 1168-1175. [Link]
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from UC San Diego Flow Cytometry Core. [Link]
National Center for Biotechnology Information. (n.d.). 6-Mercaptopurine. PubChem Compound Summary for CID 667490. [Link]
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from Assay Genie. [Link]
Citterio-Quentin, A., et al. (2017). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 8(40), 67709-67722. [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from ResearchHub. [Link]
ResearchGate. (2018, June 3). Protocol for Annexin V-FITC apoptosis assay? Retrieved from ResearchGate. [Link]
Hashmi, M. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]
YouTube. (2020, October 29). Cell Cycle Analysis by Flow Cytometry. Retrieved from YouTube. [Link]
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Sigma-Aldrich. [Link]
Diasio, R. B., & Cheng, Y. C. (2001). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]
Gbelcová, H., et al. (2017). Purine nucleoside analogs in the therapy of cancer and neuroinflammation. Current Drug Targets, 18(9), 1045-1058. [Link]
Elion, G. B. (2001). Purine Analogs. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
CLL Trialists' Collaborative Group. (2014). Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. Haematologica, 99(5), 896-903. [Link]
Kumar, A., et al. (2025). Purine derivatives as potent anticancer agents: a comprehensive review. Journal of Biomolecular Structure and Dynamics. [Link]
CLL Trialists' Collaborative Group. (2014). Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. Retrieved from CTSU. [Link]
Steurer, M., et al. (2006). Single-agent purine analogues for the treatment of chronic lymphocytic leukaemia: a systematic review and meta-analysis. Critical Reviews in Oncology/Hematology, 59(2), 129-142. [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs. [Link]
Kumar, A., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(4), 834-839. [Link]
A Comparative Guide to the Efficacy of N7 and N9 Substituted Purines in Drug Discovery
For researchers, scientists, and drug development professionals, the purine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in essential biomolecules like DNA, RNA, and ATP makes it a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in essential biomolecules like DNA, RNA, and ATP makes it a privileged structure for designing targeted therapeutics.[1] The substitution pattern on the purine's imidazole ring, specifically at the N7 and N9 positions, is a critical determinant of a compound's biological activity. This guide provides an in-depth comparison of N7- versus N9-substituted purines, exploring the chemical rationale behind their differential efficacy and offering practical experimental frameworks for their evaluation.
The Fundamental Divide: N7 vs. N9 Regiochemistry
The purine ring system is an aromatic heterocycle composed of fused pyrimidine and imidazole rings. The nitrogen atoms at positions 7 and 9 of the imidazole moiety are common sites for substitution, yet they impart distinct properties to the resulting molecules.
N9-Substituted Purines: This is the more common and often thermodynamically more stable regioisomer.[2] In biological systems, the glycosidic bond in natural purine nucleosides (adenosine, guanosine) forms at the N9 position. Consequently, many purine analogs developed as antimetabolites or kinase inhibitors are N9-substituted to mimic these natural ligands.[3] Direct alkylation of purines often yields the N9 product as the major isomer due to its thermodynamic stability.[4]
N7-Substituted Purines: While less common in nature, N7-substituted purines are of significant interest in drug discovery.[4] The N7 position is highly nucleophilic and is a primary site of DNA alkylation by certain mutagens.[4] From a therapeutic standpoint, N7 substitution can lead to unique pharmacological profiles, sometimes yielding compounds with greater potency or altered selectivity compared to their N9 counterparts.[5][6] Achieving regioselective N7 substitution is often a greater synthetic challenge, requiring specific strategies to overcome the inherent preference for the N9 position.[2]
The choice between targeting the N7 or N9 position is a critical design element that profoundly impacts a molecule's interaction with its biological target. This difference stems from the distinct spatial orientation of the substituent, which alters the molecule's hydrogen bonding capacity, steric profile, and overall conformation.
The Synthetic Conundrum: Achieving Regioselectivity
The synthesis of N7- or N9-substituted purines is a well-explored area, yet achieving high regioselectivity remains a key challenge. The approach taken dictates the feasibility and efficiency of producing the desired isomer for biological evaluation.
Strategies for N9-Selective Substitution:
Direct alkylation of a purine with an alkyl halide under basic conditions typically results in a mixture of N7 and N9 isomers, with the N9 isomer often predominating.[2] To enhance N9 selectivity, several methods are employed:
Steric Hindrance: Introducing a bulky group at the C6 position can shield the N7 position, favoring alkylation at N9.[7][8]
Optimized Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N9/N7 ratio. Microwave irradiation has been shown to improve N9 selectivity in some cases.[9]
Mitsunobu Reaction: This reaction provides a reliable method for the N9-alkylation of purines with a wide range of alcohols.
Strategies for N7-Selective Substitution:
Synthesizing the N7 isomer often requires a more nuanced approach to circumvent the thermodynamic preference for N9.
De Novo Synthesis: Building the purine ring from a substituted pyrimidine or imidazole precursor is a common and unambiguous method for ensuring N7 substitution.[4]
Directed Alkylation: Using a protecting group strategy, one can block the N9 position, perform the alkylation at N7, and then deprotect.[4]
Catalyst Control: Certain catalysts, such as SnCl4, can be used with silylated purines to direct alkylation specifically to the N7 position under kinetically controlled conditions.[2]
The synthetic route is not merely a means to an end; it is the first step in the drug discovery cascade. A robust and regioselective synthesis is crucial for producing the pure isomers required for accurate biological testing and structure-activity relationship (SAR) studies.
Comparative Efficacy: A Tale of Two Isomers
The seemingly subtle difference in the point of attachment for a substituent can lead to dramatic differences in biological activity. Below, we explore this through the lens of kinase inhibition and antiviral applications, two areas where purine analogs have made a significant impact.
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP for binding in the kinase's active site. The purine core of ATP makes it an excellent starting scaffold for inhibitor design.
A study by Peifer et al. provides a direct comparison of N9- and N7-substituted 6-aminopurines as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGF-R) and Epidermal Growth Factor Receptor (EGF-R).[10] Their findings revealed a distinct selectivity profile dependent on the substitution pattern. While both isomers showed activity, the N7-substituted analog was found to be specific for VEGF-R2, whereas the N9 derivative also inhibited other kinases like MNK1 and IRR.[10]
Causality Behind Differential Kinase Inhibition:
The differential activity can be attributed to how the substituent is projected into the ATP-binding pocket.
An N9 substituent typically projects into the solvent-exposed region or a back pocket of the kinase active site. This is exemplified by novel N9-arenethenyl purines designed as dual Src/Abl inhibitors, where the vinyl linkage at N9 projects hydrophobic groups into a selectivity pocket.[11]
An N7 substituent orients the group at a different angle, potentially allowing for interactions with different amino acid residues within the active site. This can lead to altered selectivity or, in some cases, enhanced potency if it enables a more favorable binding mode.
A study on 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors demonstrated that substituents at both the N7 and N9 positions modulate the activity and selectivity between CDK4 and FLT3 kinases.[12] This highlights the intricate interplay of substitutions at multiple sites on the purine core.
Purine analogs are a mainstay of antiviral and anticancer chemotherapy, acting as chain terminators in DNA/RNA synthesis or as inhibitors of key metabolic enzymes.[3][13]
A compelling example of superior N7 efficacy comes from a study on acyclic nucleoside analogs as inhibitors of purine nucleoside phosphorylase (PNP). The N7-substituted analog, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine, was found to be a three-fold more effective inhibitor than its corresponding N9 counterpart.[6]
In the realm of antiviral research, an N7-substituted acyclic nucleoside, 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242), was identified as a potent and selective inhibitor of several herpesviruses, including cytomegalovirus (HCMV) and varicella-zoster virus.[5] This compound demonstrated a different mechanism of action than N9-substituted analogs like ganciclovir, as it was not activated by the viral thymidine kinase.[5]
Comparative studies on the cytostatic activity of N7- and N9-acyclic purine nucleoside analogues have also been conducted. One such study found that a 2-aminopurin-6-thione derivative with an N7 substitution showed the highest cytostatic activity, particularly against murine leukemia, and importantly, did not exhibit cytotoxicity against normal fibroblasts.[14]
The table below summarizes comparative efficacy data from the literature, illustrating the impact of N7 versus N9 substitution.
Note: The IC50/Ki values are extracted from the cited literature and are presented for comparative purposes.
Experimental Workflow for Efficacy Comparison
To objectively compare the efficacy of novel N7- and N9-substituted purines, a systematic, multi-tiered experimental approach is required. The following workflow represents a self-validating system designed to move from broad-based screening to more detailed mechanistic studies.
Caption: A generalized workflow for the comparative evaluation of N7 and N9 substituted purines.
A. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.
Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. The Kinase-Glo® assay uses luciferase to generate a luminescent signal from ATP.
Materials:
Purified recombinant target kinase
Kinase-specific substrate peptide
N7 and N9 test compounds
ATP (at a concentration near the Km for the kinase)
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Prepare a 10-point, 3-fold serial dilution of the N7 and N9 test compounds in DMSO. Further dilute these into the kinase assay buffer.
In a 384-well plate, add 5 µL of the diluted compound solutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
Add 10 µL of a solution containing the kinase and its substrate to each well (except the "no enzyme" control).
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.
Incubate the plate at room temperature for 1 hour (or an optimized time based on enzyme kinetics).
Stop the reaction and detect remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Measure luminescence using a plate-reading luminometer.
Data Analysis (Self-Validation):
Subtract the "no enzyme" background signal from all other readings.
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as the baseline (0% activity).
Plot the percent inhibition versus the log of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. Comparing the IC50 values for the N7 and N9 isomers provides a direct measure of their comparative potency.
B. Cell Viability Assay (MTT/MTS Assay)
This protocol assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines.
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[15]
Complete cell culture medium (e.g., DMEM with 10% FBS)
N7 and N9 test compounds
MTT or MTS reagent
Solubilization solution (for MTT)
Clear 96-well plates
Microplate reader (absorbance)
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of the N7 and N9 test compounds in the complete medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Then, carefully remove the medium and add 100 µL of solubilization solution.
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
Data Analysis (Self-Validation):
Subtract the absorbance of a "medium only" blank from all readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression. This provides a quantitative comparison of the cytotoxic/cytostatic efficacy of the N7 and N9 isomers.
Conclusion and Future Outlook
The decision to pursue an N7- or N9-substituted purine is a critical juncture in drug design. While N9 substitution is more conventional, mirroring natural nucleosides and often being synthetically more accessible, the exploration of N7-substituted analogs presents a compelling opportunity for discovering compounds with novel or improved therapeutic profiles. The evidence clearly indicates that this positional isomerism can profoundly affect target selectivity, potency, and even the mechanism of action.[5][6][10]
The development of more robust and regioselective synthetic methodologies for N7-substituted purines is crucial to fully unlock their therapeutic potential.[2] As our understanding of the structural biology of drug targets continues to grow, computational modeling will play an increasingly important role in predicting whether an N7 or N9 substituent will lead to a more favorable interaction. The systematic parallel synthesis and screening of both N7 and N9 isomer pairs, as outlined in the workflow above, will remain the definitive experimental strategy for empirically determining the superior scaffold for a given biological target. For drug development professionals, an appreciation of this fundamental chemical distinction is not merely academic; it is essential for the rational design of the next generation of purine-based therapeutics.
References
PubMed. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Available from: [Link]
ACS Publications. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. Available from: [Link]
ResearchGate. Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). Available from: [Link]
ACS Publications. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]
ResearchGate. Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. Available from: [Link]
PMC. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]
ResearchGate. (PDF) Synthesis And Comparative Cytostatic Activity Of The New N-7 Acyclic Purine Nucleoside Analogues With Natural N-9 Regioisomers. Available from: [Link]
PubMed. The N-7-substituted acyclic nucleoside analog 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine is a potent and selective inhibitor of herpesvirus replication. Available from: [Link]
PubMed. Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. Available from: [Link]
ResearchGate. Antiproliferative Activities Against the MCF-7 Cell Line for the N-9' (23-31) and N-7' (32-41) Purine Compounds. Available from: [Link]
NCBI Bookshelf. Purine Analogues. Available from: [Link]
PubMed. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Available from: [Link]
ResearchGate. Structural comparison and dose-response curves with IC 50 values... Available from: [Link]
PubMed. Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine. Available from: [Link]
PMC. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available from: [Link]
MDPI. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Available from: [Link]
PMC. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Available from: [Link]
MDPI. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Available from: [Link]
PMC. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Available from: [Link]
YouTube. Synthetic Purine Nucleosides Antiviral Drugs or agents. Available from: [Link]
MDPI. Purine but Not Pyrimidine De Novo Nucleotide Biosynthesis Inhibitors Strongly Enhance the Antiviral Effect of Corresponding Nucleobases Against Dengue Virus. Available from: [Link]
MDPI. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Available from: [Link]
Institute of Molecular and Translational Medicine. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Available from: [Link]
Taylor & Francis. Purine analogues – Knowledge and References. Available from: [Link]
PubMed. Novel N9-arenethenyl purines as potent dual Src/Abl tyrosine kinase inhibitors. Available from: [Link]
A Researcher's Guide to Antifungal Activity Screening of Substituted Purines
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, has created an urgent need for novel therapeutic agents.[1] Among the many scaffolds under investigation, substituted...
Author: BenchChem Technical Support Team. Date: February 2026
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, has created an urgent need for novel therapeutic agents.[1] Among the many scaffolds under investigation, substituted purines have emerged as a particularly promising class of compounds. Their structural similarity to endogenous nucleobases allows them to potentially act as antimetabolites, disrupting essential fungal metabolic pathways.[2][3] This guide provides an in-depth comparison of substituted purines based on their antifungal activity, outlines a robust screening methodology, and delves into their potential mechanisms of action.
The Purine Scaffold: A Privileged Structure for Antifungal Discovery
The purine ring system is fundamental to all life, forming the core of DNA, RNA, and critical coenzymes. This ubiquity makes it a "privileged structure" in drug discovery. By modifying the purine core at various positions, we can design molecules that selectively interfere with fungal-specific enzymes or pathways, offering a therapeutic window.[3] The primary hypothesis is that these analogs can inhibit key enzymes involved in nucleic acid synthesis or other metabolic processes crucial for fungal viability.[2]
Key Substitution Patterns and Their Impact on Antifungal Efficacy
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry. For purine analogs, the position and nature of the substituent dramatically influence antifungal potency.
C6-Position Substitutions: The C6 position, analogous to the amino group in adenine, is a critical modification hotspot. A study on 6-substituted aminopurines revealed that compounds with a 4-chlorobenzylamino group at this position exhibited significant activity against both drug-resistant bacteria and the pathogenic yeast Candida albicans.[4] Another compound, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine, also showed excellent activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL.[4] This suggests that bulky, hydrophobic, and halogenated aromatic groups at C6 are favorable for antifungal activity.
N9-Position Substitutions: Modifications at the N9 position, typically involved in forming the N-glycosidic bond with ribose, can also enhance antifungal properties. The aforementioned 9-cyclopentyl derivative highlights the benefit of a non-polar, cyclic substituent at this position, which likely improves membrane permeability.[4]
N2 and N6-Disubstitution: More complex substitution patterns can yield highly potent and selective inhibitors. Recent research has focused on N2, N6-disubstituted purines targeting fungal inositol polyphosphate kinases (IPKs), enzymes vital for virulence.[5][6] A parent compound, N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), was optimized to yield DT-23.[5] In DT-23, the N6-benzyl ring was replaced with a functional group containing benzylpiperidine, significantly boosting its potency against Cryptococcus neoformans.[5][6]
Comparative Analysis of Antifungal Efficacy
To provide a clear comparison, the table below summarizes the in vitro activity of representative substituted purines against clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism and is a standard measure of antifungal potency.
Note: MIC50 is the concentration that inhibits 50% of fungal growth.
Antifungal Screening Workflow: A Validated Approach
A systematic and reproducible screening process is paramount for identifying and validating novel antifungal candidates.[1] The following workflow is based on established industry practices and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Caption: A typical workflow for antifungal drug discovery.
Protocol: Broth Microdilution for MIC Determination (CLSI M38-A2/M27-A3)
This protocol outlines the reference method for determining the MIC of investigational compounds against filamentous fungi and yeasts.[9][10]
Scientist's Note: Adherence to a standardized protocol like CLSI is critical for ensuring that results are reproducible and comparable across different laboratories.[11] The choice of RPMI-1640 medium is standard as it supports the growth of most pathogenic fungi without interfering with the activity of most antifungal agents.[9][12]
Materials:
Test Compounds (Substituted Purines)
Fungal Strains (e.g., C. albicans ATCC 90028, A. fumigatus ATCC 204305)
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS.[12]
Positive Control (e.g., Amphotericin B, Voriconazole)
Negative Control (DMSO, if used as solvent)
Procedure:
Compound Preparation: Prepare a stock solution of each purine derivative (e.g., 10 mg/mL in DMSO). Create a series of 2-fold dilutions in RPMI-1640 medium in a separate 96-well plate to serve as the drug source plate.[12]
Inoculum Preparation:
Yeasts (Candida spp.): Grow an overnight culture in a rich medium (e.g., YPD).[12] Adjust the cell suspension in RPMI to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
Molds (Aspergillus spp.): Grow on potato dextrose agar for 7 days to encourage sporulation.[9] Prepare a spore suspension and adjust spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.[13]
Plate Inoculation:
Add 100 µL of the standardized fungal inoculum to each well of a new 96-well plate.
Transfer 100 µL from the drug source plate to the corresponding wells of the inoculated plate. This will result in the final desired drug concentrations and a final volume of 200 µL.
Include control wells: inoculum only (growth control) and medium only (sterility control).
Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[13]
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control.[12][14] This can be determined visually or by reading the optical density (OD) at 620 nm.[1]
Unraveling the Mechanism of Action
While a low MIC value is desirable, understanding how a compound works is crucial for its development as a therapeutic. Purine analogs can employ several mechanisms of action.
Inhibition of Nucleic Acid Synthesis: As analogs of adenine and guanine, substituted purines can act as antimetabolites.[15] They can be processed by fungal enzymes and incorporated into DNA or RNA, leading to premature chain termination or non-functional genetic material.[16] Alternatively, they may inhibit key enzymes in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH), depleting the cell of essential guanosine nucleotides.[3]
Targeting Fungal-Specific Kinases: As demonstrated by the TNP and DT-23 series of compounds, substituted purines can be potent inhibitors of specific fungal kinases.[5][7] The target in this case, inositol polyphosphate kinase (IPK), is crucial for fungal virulence but has features distinct from its human counterparts, offering a promising avenue for selective toxicity.[4][5]
Caption: Inhibition of a key virulence pathway by a purine analog.
Conclusion and Future Directions
Substituted purines represent a versatile and promising scaffold for the development of new antifungal agents. The data clearly indicate that modifications at the C6, N9, and N2 positions can lead to compounds with potent activity against clinically important fungi like Candida albicans and Cryptococcus neoformans. The established screening workflow, grounded in CLSI standards, provides a reliable pathway for identifying and prioritizing lead candidates. Future research should focus on expanding the SAR to improve potency and spectrum, conducting synergy studies with existing antifungals to combat resistance, and performing detailed mechanistic studies to fully elucidate the molecular targets of the most promising compounds.[17][18] This systematic approach will be key to translating the potential of substituted purines into clinically effective antifungal therapies.
References
Benchchem. High-Throughput Screening for Novel Antifungal Agents: Application Notes and Protocols.
Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
Bio-protocol. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
Scribd. CLSI Antifungical Susceptibility Test Updated.
Day, J. T., et al. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3–4K. ACS Infectious Diseases.
ACS Publications. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3–4K. ACS Infectious Diseases.
Clinical & Laboratory Standards Institute (CLSI). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
ResearchGate. (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
Wikipedia. Minimum inhibitory concentration.
Geddes, G., et al. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PMC.
PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
Tunçbilek, M., et al. Synthesis and antimicrobial evaluation of some new substituted purine derivatives. PubMed.
Biotecnologie BT. Determination of the Minimal Inhibitory Concentration (MIC) using E-test.
ResearchGate. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP 3–4 K.
ASM Journals. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
ASM Journals. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
Macquarie University. Synthesis of a new purine analogue class with antifungal activity and improved potency against fungal IP>3-4>K.
Odds, F. C., Brown, A. J. P., & Gow, N. A. R. Antifungal agents: mechanisms of action.
ASM Journals. Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio.
ResearchGate. (PDF) Biological activities of purine analogues: a review.
Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
bioRxiv. Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains.
PubMed. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3-4K.
MDPI. Purine Acquisition and Synthesis by Human Fungal Pathogens.
Research Starters. Antifungal agents: mechanisms of action.
AWS. Antifungals: Mechanism of Action and Drug Resistance.
In medicinal chemistry, 9-substituted purines represent a privileged scaffold, forming the core of essential antivirals (e.g., Acyclovir), antimetabolites (e.g., Mercaptopurine derivatives), and kinase inhibitors. However, the synthesis of these compounds via direct alkylation of the purine ring is plagued by regioselectivity issues, frequently yielding a mixture of the biologically active N9-isomer and the often inactive or toxic N7-isomer .
This guide provides a definitive technical comparison of the spectroscopic signatures of N9- versus N7-substituted purines. It is designed to equip researchers with the data and decision-making logic required to unambiguously assign regiochemistry, a critical quality attribute in drug development.
Comparative Spectroscopic Analysis
The distinction between N9 and N7 isomers cannot be reliably made using low-resolution Mass Spectrometry alone. Nuclear Magnetic Resonance (NMR) remains the gold standard. The following tables summarize the "performance" of different spectroscopic markers in distinguishing these isomers.
C NMR: The C5/C4 Discrimination Rule
The most reliable method for rapid assignment is the chemical shift of the bridgehead carbons, specifically C5 and C4 .
Table 1: Comparative
C NMR Chemical Shift Trends (, ppm)
Data based on 6-chloropurine and adenine derivatives in DMSO-d.
Carbon Position
N9-Substituted (Target)
N7-Substituted (Alternative)
Differentiation Power
Mechanistic Insight
C5 (Bridgehead)
~130 – 132 ppm
~120 – 123 ppm
High ( ppm)
N7-alkylation disrupts the shielding cone near C5, causing an upfield shift relative to N9.
C4 (Bridgehead)
~150 – 152 ppm
~160 – 164 ppm
Medium ( ppm)
C4 is more deshielded in N7 isomers due to proximity to the hybridized N9.
C8
~142 – 146 ppm
~145 – 150 ppm
Low
C8 is sensitive to substituents but less diagnostic for N9/N7 distinction.
(C4 - C5)
~18 – 22 ppm
~38 – 42 ppm
Critical
The "Gap Rule": A large gap (>35 ppm) indicates N7; a narrow gap (<25 ppm) indicates N9.
N NMR & HMBC Correlations
When
C data is ambiguous (e.g., with strong electron-withdrawing groups at C6), HMBC provides definitive proof of connectivity.
Table 2: Nitrogen Connectivity Markers
Feature
N9-Substituted
N7-Substituted
Observation (HMBC)
Alkylation Site (N)
~ -210 to -225 ppm
~ -210 to -225 ppm
Direct correlation between alkyl protons (N-CH) and the alkylated nitrogen.
Long Range ()
Alkyl protons C4 & C8
Alkyl protons C5 & C8
Crucial: In N9 isomers, alkyl protons correlate to C4. In N7 isomers, they correlate to C5.[1][2]
H8 Correlation
H8 N9 & N7
H8 N9 & N7
H8 correlates to both, but intensity varies based on tautomer populations in free bases.
UV-Vis Spectroscopy
While less definitive than NMR, UV absorbance ratios provide a rapid check during HPLC purification.
N9-Alkylpurines: Typically show a single absorption maximum (
) around 260–265 nm (neutral pH).
N7-Alkylpurines: Often display a bathochromic shift (red shift) or a broader shoulder due to the extended conjugation system in the imidazole ring.
Performance Note: UV is best used for monitoring reaction conversion rather than structural confirmation.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for synthesizing and characterizing 9-substituted purines, ensuring the rejection of the N7-isomer.
Figure 1: Logical workflow for the separation and spectroscopic assignment of purine regioisomers.
Experimental Protocol: Characterization of 9-Benzyl-6-Chloropurine
This protocol validates the "Self-Validating System" requirement. By synthesizing a mixture intentionally or isolating the major product, the researcher uses the N7 impurity to calibrate the N9 assignment.
Materials
Substrate: 6-Chloropurine (CAS: 87-42-3)
Reagent: Benzyl bromide (1.1 eq), K
CO (2.5 eq)
Solvent: DMF (Dry)
Analysis: 400 MHz NMR (DMSO-d
)
Step-by-Step Methodology
Alkylation Reaction:
Dissolve 6-chloropurine (1.0 g) in dry DMF (10 mL).
Add K
CO and stir for 15 min at RT (deprotonation).
Add benzyl bromide dropwise. Stir at RT for 12 h. Note: Higher temperatures favor the thermodynamic N9 product but may increase decomposition.
Work-up & Isolation:
Pour mixture into ice water. Extract with EtOAc (3x).
Wash organic layer with brine, dry over Na
SO.
Crucial Step: TLC (Hexane/EtOAc 1:1). You will observe two spots.
Spot 1 (Rf ~ 0.6): N9-isomer (Major).
Spot 2 (Rf ~ 0.3): N7-isomer (Minor).
Causality: The N7 isomer has a larger dipole moment and exposed lone pairs, interacting more strongly with silica, thus eluting later (more polar).
Spectroscopic Validation (The "Gap Test"):
Isolate the major spot.[3][4] Prepare a sample in DMSO-d
Purine Architectures in 2025: A Technical Review of Clinical & Preclinical Candidates
Executive Summary The purine scaffold remains one of the most privileged structures in medicinal chemistry due to its ubiquity in biological systems (ATP, GTP, cofactors). However, the clinical landscape in 2024-2026 has...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purine scaffold remains one of the most privileged structures in medicinal chemistry due to its ubiquity in biological systems (ATP, GTP, cofactors). However, the clinical landscape in 2024-2026 has shifted from broad-spectrum cytotoxicity to high-precision targeting. This guide critically reviews three distinct classes of purine-based compounds currently driving clinical and advanced preclinical development: Next-Generation Kinase Inhibitors , Nucleoside Analog Prodrugs , and Adenosine Receptor Antagonists .
Part 1: Kinase Inhibitors – The Shift to Selectivity
Early purine-based kinase inhibitors (e.g., Roscovitine/Seliciclib) suffered from poor selectivity due to the conserved nature of the ATP-binding pocket. The 2024-2025 landscape focuses on 2,6,9-trisubstituted purines designed to exploit specific hydrophobic pockets (selectivity filters) unique to target kinases like CDK2 and HSP90.
Emerging Candidates & Structures
A major development in 2024 is the resurgence of CDK2 inhibitors. Unlike CDK4/6 inhibitors (often pyrimidine-based), CDK2 inhibition requires precise handling of the purine scaffold to avoid off-target toxicity.
AstraZeneca (WO 2024/127350): A novel series of 2,6,9-trisubstituted purines.
Mechanism:[1] Competitive ATP inhibition with specific "gatekeeper" residue interactions.
Status: Preclinical/Early Patent Disclosure.
Significance: Demonstrates that the purine scaffold can still yield novel IP if C2 and N9 positions are optimized for solubility and selectivity.
BIIB021 (CNF2024): A fully synthetic purine-scaffold HSP90 inhibitor.
Differentiation: Unlike 17-AAG (ansamycin derivative), BIIB021 is orally bioavailable and chemically stable.
Clinical Insight: While efficacy in GIST was demonstrated, its role as a "proof-of-concept" molecule has paved the way for newer purine-HSP90 hybrids that reduce ocular toxicity.
Comparative Performance Data
Compound
Target
Ki / IC50 (nM)
Clinical Status
Key Pharmacological Feature
BIIB021
HSP90
Ki: 1.7
Phase II (Completed)
Orally active; lacks quinone moiety of 17-AAG (reduced hepatotoxicity).
Seliciclib
CDK2/7/9
IC50: ~600 (CDK2)
Phase II (Stalled)
Low potency; short half-life required continuous infusion.
AZD4635
A2A Receptor
Ki: <10
Phase II (Completed)
High selectivity; failed to show monotherapy efficacy in mCRPC.
Part 2: Nucleoside Analogs – The Prodrug Optimization War
The development of antiviral and anticancer nucleosides has moved beyond simple base modification to complex prodrug strategies (ProTide technology) to enhance intracellular phosphorylation.
Case Study: Remdesivir vs. GS-441524
A critical debate in 2024/2025 involves the utility of the parent nucleoside (GS-441524) versus its phosphoramidate prodrug (Remdesivir).[3][4]
Remdesivir (GS-5734): Designed to bypass the rate-limiting first phosphorylation step. However, it suffers from rapid hepatic clearance and complex formulation requirements (IV only).
GS-441524: The parent nucleoside.
PK Advantage: Significantly longer half-life (26.6h vs 0.48h for Remdesivir).
Tissue Distribution:[4] Predominant metabolite found in lung tissue.[3]
Clinical Implication: Current research suggests GS-441524 could be a superior oral candidate for coronaviruses if formulation hurdles are cleared.
Metabolic Activation Pathway
The following diagram illustrates the critical divergence in activation pathways between the prodrug and the parent nucleoside.
Caption: Comparative activation of Remdesivir vs. GS-441524. Note the rate-limiting phosphorylation step (dashed line) that Remdesivir is designed to bypass, though systemic instability often converts it back to the parent.
Part 3: GPCR Antagonists – Immuno-Oncology
Targeting the Adenosine A2A receptor (A2AR) is a strategy to reverse the immunosuppressive Tumor Microenvironment (TME). High adenosine levels in the TME bind A2AR on T-cells, inhibiting their cytotoxic activity.
Clinical Reality Check: AZD4635
Compound: AZD4635 (Imaradenant), a non-furan purine antagonist.
Trial Results (2024 Publication): Phase 2 in metastatic castration-resistant prostate cancer (mCRPC) with Durvalumab.[5][6][7][8]
Outcome: Minimal antitumor activity.[5][6][7] Median radiological progression-free survival (rPFS) was ~2.3 months.[5][6][7]
Scientific Insight: The failure highlights that A2AR antagonism alone is likely insufficient in "cold" tumors like prostate cancer. Future success depends on patient selection (high adenosine signature) and synergy with agents that induce immunogenic cell death (ICD).
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific validity criteria.
Purpose: To determine the potency and selectivity of a purine derivative against a specific kinase (e.g., CDK2) versus a counter-screen (e.g., CDK1 or GSK3β).
Reagent Preparation:
Prepare compound stocks at 10 mM in 100% DMSO.
Generate a 10-point serial dilution (1:3) starting at 10 µM.
Enzymatic Reaction (FRET-based):
Use a specific peptide substrate labeled with a fluorophore (e.g., Coumarin).
Validity Control: Include a reference inhibitor (e.g., Staurosporine) on every plate. The Z-factor must be > 0.5 for the assay to be valid.
ATP Competition Check:
Run the assay at
(ATP) and (ATP).
Interpretation: If IC50 shifts significantly (>5-fold) at high ATP, the inhibitor is ATP-competitive (typical for purines).
Data Analysis:
Fit data to the Hill equation:
.
Report Selectivity Index (SI):
. A viable clinical lead should have SI > 50.
Protocol B: Nucleoside Analog Metabolic Activation Assay
Purpose: To verify if a nucleoside analog is successfully converted to its active triphosphate form inside the cell.
Cell Treatment:
Incubate target cells (e.g., PBMCs or tumor line) with 10 µM of the nucleoside analog for 2, 6, and 24 hours.
Extraction:
Wash cells 3x with ice-cold PBS (critical to remove extracellular drug).
Lyse with 70% Methanol (pre-chilled to -20°C) to halt metabolic enzymes immediately.
LC-MS/MS Analysis:
Use an ion-pairing agent (e.g., DMHA) in the mobile phase to retain polar triphosphates on C18 columns.
Internal Standard: Spike lysates with a stable isotope-labeled standard (e.g.,
-ATP).
Validation Metric:
Calculate the ratio of Triphosphate (TP) to Parent drug.
Success Criteria: A TP concentration > 5 pmol/10⁶ cells usually correlates with biological efficacy.
Part 5: Visualizing the Adenosine Axis
Understanding the A2A receptor mechanism is crucial for interpreting the clinical data of compounds like AZD4635.
Caption: The Adenosine Axis.[4][7] Purine antagonists (black hexagon) block the A2AR, preventing the cAMP-driven suppression of T-cells in the tumor microenvironment.
References
AstraZeneca AB. (2024).[1][6][8] 2,6,9-Trisubstituted Purine Derivatives as CDK2 Inhibitors.[9] WO 2024/127350 A1.[9]
Alonso-Gordoa, T., et al. (2024).[6][8] A phase II study of AZD4635 in combination with durvalumab... in metastatic castration-resistant prostate cancer.[5][7][8] ESMO Open, 9(6).[8]
Yan, V.C., & Muller, F.L. (2020). Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment.[3][4] ACS Medicinal Chemistry Letters.
Chiosis, G., et al. (2006). Discovery and development of purine-scaffold Hsp90 inhibitors.[10] Current Topics in Medicinal Chemistry.
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
This guide outlines the technical safety and disposal protocols for 9-(3-Bromophenyl)-6-chloro-9H-purine , a halogenated heteroaromatic intermediate often used in kinase inhibitor development. This compound possesses spe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical safety and disposal protocols for 9-(3-Bromophenyl)-6-chloro-9H-purine , a halogenated heteroaromatic intermediate often used in kinase inhibitor development.
This compound possesses specific reactive moieties (C6-chloride and aryl bromide) that dictate strict segregation from standard organic waste streams to prevent uncontrolled side reactions or toxic byproduct formation during incineration.
Chemical Profile & Hazard Identification
Before handling waste, the operator must understand the "chemical warheads" present on the scaffold.
Feature
Chemical Moiety
Disposal Risk / Reactivity Hazard
Electrophilic Center
C6-Chlorine (Purine ring)
High Reactivity: Susceptible to Nucleophilic Aromatic Substitution ().[1][2] Risk: Exothermic reaction if mixed with strong nucleophiles (amines, thiols, hydroxides) in waste drums.
Halogen Load
Bromine & Chlorine
Incineration Hazard: Thermal decomposition releases acidic gases (HCl, HBr) and potential dioxin precursors if not incinerated at high temperatures (>1100°C) with scrubbing.
Lipophilicity
3-Bromophenyl
Bioaccumulation: High logP suggests persistence in aquatic environments. Strictly prohibited from drain disposal.
Crucial Directive: Do not commingle this compound with "General Organic Waste" if that waste stream contains strong bases or nucleophiles.
The Segregation Logic
The C6-chloro position on the purine ring is an electrophile. In a mixed waste drum containing aliphatic amines (common in drug discovery, e.g., piperidine, morpholine) or alkoxides, this compound can undergo slow substitution reactions.
Consequence: Heat generation and pressure buildup in the waste container over time.
Action: Segregate 9-(3-Bromophenyl)-6-chloro-9H-purine into the "Halogenated Organic" stream. If the compound is in a reactive solution (e.g., dissolved in basic media), it must be quenched to a neutral pH (pH 6–8) prior to containerization.
Operational Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Consumables)
Applicability: Expired solids, contaminated weighing boats, gloves, and filter cakes.
RCRA Status: While not explicitly P-listed, treat as Hazardous Waste due to toxicity and halogen content.
Step-by-Step:
Primary Containment: Place solid waste into a clear, 6-mil polyethylene bag.
Labeling: Affix a "Hazardous Waste" label to the inner bag. Explicitly write: "Contains Halogenated Organics: 9-(3-Bromophenyl)-6-chloro-9H-purine."
Secondary Containment: Seal the bag and place it into a wide-mouth high-density polyethylene (HDPE) drum (UN Rating 1H2).
Seal: Screw the lid tight. Do not use metal drums unless they have a corrosion-resistant liner (to prevent reaction with potential hydrolysis byproducts like HCl).
Incompatible: Do not mix with aqueous basic waste or oxidizing acids (Nitric/Perchloric).
Containerization: Pour into a dedicated "Halogenated Solvent" safety can or carboy (HDPE or Teflon-lined).
Headspace: Leave 10% headspace to allow for thermal expansion.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for segregating this specific purine derivative to ensure safety and compliance.
Figure 1: Waste segregation decision tree ensuring chemical stability and regulatory compliance for halogenated purines.
Emergency Procedures (Spill Response)
In the event of a benchtop spill of the solid or solution:
PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator to avoid inhalation.
Containment:
Solid: Do not dry sweep (generates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous chemicals.
Liquid: Absorb with vermiculite or chem-mats. Do not use sawdust (combustible).
Decontamination: Wipe the surface with a dilute surfactant solution (soap/water). Avoid using strong bleach (NaOCl) immediately, as it may react with the amine/nitrogen centers; standard detergents are safer for initial cleanup.
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream as described in Section 3.
References
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List & D-List). Retrieved from [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 6-Chloropurine (Analogous Reactivity). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 9-(3-Bromophenyl)-6-chloro-9H-purine: A Framework for Safety and Operational Excellence
Hazard Identification and Risk Assessment 9-(3-Bromophenyl)-6-chloro-9H-purine is a solid organic compound.[3] Based on data from structurally related compounds, a comprehensive risk assessment anticipates the following...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Identification and Risk Assessment
9-(3-Bromophenyl)-6-chloro-9H-purine is a solid organic compound.[3] Based on data from structurally related compounds, a comprehensive risk assessment anticipates the following potential hazards.
Table 1: Potential Hazard Profile
Hazard Category
Anticipated Risk
Rationale and Source
Acute Toxicity: Oral
Harmful if swallowed.
Based on GHS classifications for 6-chloro-9-methyl-9H-purine and 6-chloropurine.[1][2]
Acute Toxicity: Inhalation
Harmful if inhaled as dust.
Based on GHS classification for 6-chloro-9-methyl-9H-purine.[1]
Skin Corrosion/Irritation
Causes skin irritation. May cause an allergic skin reaction.
Based on GHS classifications for 6-chloro-9-methyl-9H-purine and 2,4,6-Tribromophenol.[1]
Eye Damage/Irritation
Causes serious eye irritation.
Based on GHS classifications for 6-chloro-9-methyl-9H-purine and 2,4,6-Tribromophenol.[1]
Aquatic Toxicity
Potentially very toxic to aquatic life.
Based on the hazard statement for 2,4,6-Tribromophenol.
Given these potential hazards, all handling of 9-(3-Bromophenyl)-6-chloro-9H-purine must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is your primary defense against chemical exposure. The following provides a step-by-step guide to selecting and wearing the appropriate PPE.
Foundational Protection: Core Attire
Before entering the laboratory, ensure you are wearing:
Long pants and closed-toe, closed-heel shoes: These should be made of a non-synthetic material to avoid melting in case of a fire.[4]
Safety glasses or goggles: ANSI Z87.1 compliant eye protection is mandatory at all times in the laboratory.[4]
Task-Specific PPE for Handling 9-(3-Bromophenyl)-6-chloro-9H-purine
The following PPE must be worn when handling this compound:
Chemical Splash Goggles: Due to the risk of serious eye irritation, chemical splash goggles that form a seal around the eyes are required.[1]
Face Shield: When there is a potential for splashes, such as during the preparation of solutions or transfers of larger quantities, a face shield must be worn in addition to chemical splash goggles.[4][5]
Flame-Resistant (FR) Lab Coat: An FR lab coat compliant with NFPA 2112 is required to protect against potential fire hazards and to provide a barrier against chemical splashes.[4]
Gloves: Double-gloving is recommended.
Inner Glove: A nitrile glove provides a good baseline of chemical resistance.
Outer Glove: A second nitrile glove or a more robust glove such as neoprene should be worn over the inner glove. It is crucial to consult a chemical resistance chart to ensure the chosen glove material is appropriate for the solvents being used in conjunction with the compound.[6] Always inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection: For weighing and transferring the solid compound where dust generation is possible, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for small quantities, but for larger amounts or in situations with poor ventilation, a full-face respirator with multi-sorbent cartridges is recommended.[7][8]
Caption: PPE Selection Workflow for Handling 9-(3-Bromophenyl)-6-chloro-9H-purine.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and experimental integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage.
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[9]
Engineering Controls: All work with 9-(3-Bromophenyl)-6-chloro-9H-purine, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood.
Weighing: To prevent the generation of dust, weigh the solid compound carefully. Use a spatula to gently transfer the material. Avoid any actions that could cause the powder to become airborne.
Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing. 6-chloropurine is soluble in organic solvents like DMSO and dimethylformamide.[10]
Housekeeping: Maintain a clean workspace. In the event of a minor spill within the fume hood, it should be cleaned up immediately.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation or a rash occurs.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]
Spill Cleanup: For a small spill, use an inert absorbent material to contain the spill. Place the absorbent material into a suitable, sealed container for disposal.[12] For large spills, evacuate the area and contact your institution's environmental health and safety department.[13]
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.
Waste Segregation: 9-(3-Bromophenyl)-6-chloro-9H-purine is a halogenated organic compound. As such, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[12][13] Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]
Waste Containers:
Use a chemically compatible container with a secure, tight-fitting lid.[13]
The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[12]
The label must include the full chemical name of all constituents and their approximate percentages.[15]
Rinsate: The first rinse of any glassware that contained the compound must be collected and disposed of as hazardous waste.[15] For highly toxic compounds, the first three rinses should be collected.[15]
Caption: Waste Disposal Workflow for 9-(3-Bromophenyl)-6-chloro-9H-purine.
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and do not hesitate to contact your Environmental Health and Safety department with any questions.
References
OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK.
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry.
Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
PubChem. (n.d.). 6-chloro-9-methyl-9H-purine.
PubChem. (n.d.). 6-Chloropurine.
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.